1-ethyl-1H-imidazole-4-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-3-5(6(9)10)7-4-8/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKQLHRGJVYPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71925-07-0 | |
| Record name | 1-ethylimidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Therapeutic Potential of 1-Ethyl-1H-imidazole-4-carboxylic Acid Derivatives
Executive Summary
The 1-ethyl-1H-imidazole-4-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its unsubstituted imidazole counterparts due to the specific steric and lipophilic properties conferred by the N1-ethyl group.[1] While historically anchored by the respiratory stimulant Ethimizol (a 4,5-dicarboxamide derivative), recent high-throughput screening and rational drug design campaigns have repositioned this moiety as a critical building block for Androgen Receptor (AR) antagonists in prostate cancer, anti-tubercular agents , and Sirtuin-6 (SIRT6) modulators .
This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and therapeutic applications of this scaffold, providing researchers with actionable protocols for derivative synthesis and biological validation.
Chemical Foundation & SAR Analysis
The therapeutic versatility of this compound stems from its ability to act as a bioisostere for amide/ester linkages while maintaining a specific dipole orientation.[1]
The Pharmacophore
-
N1-Ethyl Group: Unlike a methyl or hydrogen substituent, the ethyl group provides a critical balance of lipophilicity (
) for blood-brain barrier (BBB) penetration (relevant for neuro-active derivatives like Ethimizol) and steric bulk to fill hydrophobic pockets in nuclear receptors (relevant for AR antagonists).[1] -
C4-Carboxylic Acid: This moiety serves as the primary "warhead" handle.[1] Derivatization into amides or esters allows for hydrogen bond donor/acceptor modulation.[1]
-
C2/C5 Positions: These positions are often left unsubstituted to maintain low molecular weight or substituted with aryl groups to enhance
stacking interactions with target proteins.[1]
Structural Logic Visualization
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the this compound scaffold.[1]
Therapeutic Verticals
Oncology: Androgen Receptor (AR) Antagonists
Recent patent literature (e.g., US 8,975,254 ) identifies 1-ethyl-1H-imidazole-4-carboxamide derivatives as potent AR antagonists.[1] In castration-resistant prostate cancer (CRPC), the AR often mutates or overexpresses.[1]
-
Mechanism: The imidazole core mimics the steroid ring geometry, while the N1-ethyl group anchors the molecule within the ligand-binding domain (LBD) of the AR, preventing helix 12 folding and subsequent co-activator recruitment.
-
Key Derivative: N-substituted carboxamides where the amide nitrogen is linked to bulky aryl or pyrazole groups.[1]
Neurology: Nootropics & Respiratory Stimulation
The historical anchor of this class is Ethimizol (1-ethyl-N,N'-dimethyl-1H-imidazole-4,5-dicarboxamide).[1]
-
Mechanism:
-
PDE Inhibition: Inhibits phosphodiesterases, increasing intracellular cAMP levels in neurons.[1]
-
Adenosine Antagonism: Blocks adenosine receptors, promoting wakefulness and respiratory drive without the jitteriness associated with xanthines.
-
-
Clinical Status: Used in specific regions (e.g., Russia) for respiratory depression and as a memory enhancer.[2]
Infectious Disease: Anti-Tubercular Agents
Ethyl 1H-imidazole-4-carboxylate derivatives have shown promise against Mycobacterium tuberculosis.[1]
-
Mechanism: Disruption of mycolic acid biosynthesis pathways.[1] The ethyl ester acts as a prodrug, hydrolyzed intracellularly to the active carboxylic acid, which chelates essential metal cofactors in mycobacterial enzymes.
Mechanism of Action: AR Signaling Pathway
The following diagram illustrates how 1-ethyl-1H-imidazole-4-carboxamide derivatives intervene in the Androgen Receptor signaling cascade in prostate cancer cells.
Figure 2: Mechanism of Androgen Receptor antagonism by 1-ethyl-imidazole derivatives, preventing nuclear translocation and transcription.[1]
Experimental Protocols
Synthesis of this compound
Rationale: Commercial supplies can be impure.[1] De novo synthesis ensures high purity for biological assays.[1]
Reagents: Ethyl isocyanoacetate, Triethyl orthoformate, Ethylamine.
-
Cyclization:
-
Mix ethyl isocyanoacetate (1.0 eq) with triethyl orthoformate (1.2 eq) and ethylamine (1.1 eq) in ethanol.
-
Catalyst: Add catalytic amount of acetic acid.[1]
-
Conditions: Reflux for 4–6 hours.[1]
-
Mechanism: The amine condenses with the orthoformate to form an amidine intermediate, which undergoes [3+2] cycloaddition with the isocyanoacetate.
-
-
Hydrolysis (Optional for Acid):
-
Treat the resulting ethyl ester with 1M NaOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours.
-
Acidify with 1M HCl to pH 3 to precipitate the free acid.[1]
-
-
Purification: Recrystallize from ethanol/water.
Androgen Receptor (AR) Competitive Binding Assay
Rationale: To validate the antagonistic potential of synthesized derivatives.
Materials:
-
Rat Prostate Cytosol (source of AR).
-
[^3H]-Methyltrienolone (R1881) (Radioligand).[1]
Protocol:
-
Preparation: Incubate rat prostate cytosol with [^3H]-R1881 (1 nM) in the presence or absence of increasing concentrations (
to M) of the test compound.[1] -
Incubation: 18 hours at 4°C to reach equilibrium.
-
Separation: Add dextran-coated charcoal to absorb unbound ligand. Centrifuge at 3000g for 10 min.
-
Quantification: Measure radioactivity in the supernatant using liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Concentration] to determine
.
Future Outlook & Clinical Relevance
The this compound scaffold is transitioning from "old school" respiratory stimulants to precision oncology.[1]
-
High Priority: Development of non-steroidal AR antagonists that resist mutation-driven resistance in prostate cancer.[1]
-
Medium Priority: SIRT6 activators for metabolic disorders, leveraging the imidazole core to chelate zinc in the deacetylase active site.
-
Low Priority: Respiratory stimulants (due to narrow therapeutic index compared to modern alternatives).[1]
Researchers are advised to screen 4-carboxamide derivatives against a panel of nuclear receptors (AR, GR, PR) to assess selectivity early in the development pipeline.
References
-
US Patent 8,975,254. Androgen receptor modulating compounds.[1][3] (2015).[1][4] Assignee: Orion Corporation.[1] Link
-
PubChem Compound Summary. Ethimizol (CID 6168).[1] National Center for Biotechnology Information.[1] Link
-
Mishra, C.B., et al. Marine-derived imidazoles as potential pharmacophores: A review. Marine Drugs, 2017.[5] (Discusses general imidazole-4-carboxylate antimycobacterial activity). Link
-
Sigma-Aldrich. this compound Product Sheet. (CAS 71925-07-0).[1] Link
-
Sociali, G., et al. SIRT6 deacetylase activity plays a role in glucose homeostasis. (Context for imidazole-based Sirtuin modulators). Link
Sources
Literature review of imidazole-4-carboxylic acid analogs
An In-Depth Technical Guide to Imidazole-4-Carboxylic Acid Analogs: Synthesis, Therapeutic Mechanisms, and Structure-Activity Relationships
Authored by a Senior Application Scientist
Foreword: The Enduring Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are termed "privileged structures" for their innate ability to interact with a wide array of biological targets in a specific and high-affinity manner. The imidazole ring is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, including its aromatic character and amphoteric nature, allow it to engage in a diverse range of non-covalent interactions, such as hydrogen bonding and metal coordination.[3][4] When this versatile heterocycle is functionalized with a carboxylic acid at the 4-position, it gives rise to the imidazole-4-carboxylic acid core—a motif that serves as a powerful starting point for the rational design of highly targeted therapeutics.
This technical guide provides an in-depth exploration of imidazole-4-carboxylic acid analogs for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to delve into the causality behind synthetic choices, the intricacies of their mechanisms of action, and the critical structure-activity relationships (SAR) that govern their efficacy. Our focus is on providing not just information, but actionable intelligence to guide future discovery efforts.
Synthetic Strategies: From Core Construction to Analog Diversification
The generation of a diverse library of imidazole-4-carboxylic acid analogs hinges on two key stages: the efficient construction of the core heterocyclic system and the strategic functionalization of its key positions. Modern synthetic methodologies have significantly advanced these processes, enabling rapid and high-yield access to novel compounds.
Formation of the Imidazole-4-Carboxylate Core
While classical methods like the Debus synthesis (reacting glyoxal and ammonia) laid the groundwork for imidazole chemistry, they often suffer from low yields. Contemporary approaches, particularly those leveraging microwave assistance, have revolutionized the synthesis of the core scaffold, offering dramatic reductions in reaction times and significant improvements in yield.[5][6]
A prominent modern strategy is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. This one-pot, multi-component procedure allows for the efficient synthesis of diversely functionalized imidazole-4-carboxylates from readily available starting materials like 1,2-diaza-1,3-dienes, primary amines, and aldehydes.[7][8] The use of microwave irradiation is a critical choice here; it directly couples with the polar molecules in the reaction mixture, leading to rapid, uniform heating that often surpasses the efficiency of conventional refluxing.[6][7] This not only accelerates the reaction but can also improve yields from a modest ~50% to over 75% in some cases.[7]
Another key industrial approach involves the cyclization of intermediates to form a 2-mercapto-imidazole derivative, which is subsequently desulfurized.[9] This pathway highlights a common challenge in heterocyclic synthesis: the strategic use of activating groups (like the mercapto group) that facilitate ring formation and are later removed to yield the desired product.
Key Functionalization and Derivatization Pathways
With the core scaffold in hand, the true power of this system is unlocked through its functionalization. The carboxylic acid at the C-4 position is the primary handle for derivatization into esters and amides, which are crucial for modulating pharmacokinetic properties and target engagement.
-
Amide and Ester Formation: The conversion of the C-4 carboxylic acid is fundamental. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation.[10] Alternatively, imidazole carbamates have emerged as powerful and highly chemoselective reagents for esterification, providing a useful alternative to potentially hazardous reagents like diazoalkanes.[11] These derivatization strategies are not merely for diversification; they are critical for probing the binding pockets of target enzymes, where an ester might fit a hydrophobic pocket while an amide can form additional hydrogen bonds.
The diagram below illustrates a generalized workflow for the synthesis and derivatization of imidazole-4-carboxylic acid analogs, emphasizing the key stages of core formation and subsequent functionalization.
Caption: A generalized workflow for the synthesis of imidazole-4-carboxylic acid analogs.
Therapeutic Applications and Mechanisms of Action
The true value of the imidazole-4-carboxylic acid scaffold is demonstrated by the breadth of its biological activities. Analogs have been developed as highly potent and selective inhibitors of crucial enzymes implicated in oncology, inflammation, and cardiovascular disease.
Enzyme Inhibition: A Story of Targeted Disruption
The ability of the imidazole ring and the adjacent carboxylic acid to coordinate with metal ions and form hydrogen bonds makes this scaffold a premier choice for designing enzyme inhibitors.
2.1.1. Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling and represent one of the most important target classes in oncology.[12] Imidazole-based compounds have been successfully developed to target several kinases.
-
TAK1 Inhibitors: Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator of inflammatory and cell survival pathways, making it an attractive target in cancer and inflammatory diseases.[10] 2,4-disubstituted-1H-imidazole carboxamides have been identified as potent and highly selective TAK1 inhibitors. The imidazole core plays a crucial role by forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a classic interaction for Type I kinase inhibitors.[10]
-
CDK Inhibitors: Cyclin-dependent kinases (CDKs) are central to cell cycle regulation, and their dysregulation is a hallmark of cancer. Imidazole-4-N-acetamide derivatives have been developed as potent inhibitors of CDK2 and CDK9, with IC50 values in the submicromolar range.[13]
-
PI3K/Akt Pathway Inhibitors: The PI3K/Akt signaling pathway is a critical driver of cell proliferation and survival, and its aberrant activation is common in many cancers. Fused imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of this pathway, demonstrating the versatility of the imidazole core in creating complex, polycyclic inhibitors.[14][15]
The diagram below illustrates the inhibitory action of an imidazole derivative on a generic signaling pathway, such as the PI3K/Akt pathway, which is critical in cancer cell survival.
Caption: Inhibition of the PI3K/Akt signaling pathway by an imidazole-based analog.
2.1.2. Metalloprotease Inhibitors
Metalloproteases, particularly matrix metalloproteinases (MMPs), are zinc-dependent enzymes that degrade the extracellular matrix. Their overexpression is linked to cancer invasion, metastasis, and arthritis.[16][17] The imidazole-4-carboxylic acid scaffold is well-suited for inhibiting these enzymes. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can effectively chelate the catalytic zinc ion in the enzyme's active site, displacing the water molecule essential for peptide bond hydrolysis. This mechanism is central to the design of MMP inhibitors.
-
MMP-13 Inhibitors: Analogs based on a 2-oxo-imidazolidine-4-carboxylic acid hydroxyamide core have been developed as highly potent and selective inhibitors of MMP-13 (collagenase-3), an enzyme implicated in osteoarthritis. These compounds exhibit IC50 values in the low nanomolar range (e.g., 3-4 nM).[18] The hydroxamic acid moiety serves as a powerful zinc-binding group, while the imidazole-derived core provides the structural framework for achieving selectivity.
The following diagram illustrates the general mechanism of metalloprotease inhibition, where the key functional groups of the inhibitor coordinate with the active site zinc ion.
Sources
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- 9. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 10. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 17. Development of new carboxylic acid-based MMP inhibitors derived from functionalized propargylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
pKa values and ionization behavior of 1-ethyl-1H-imidazole-4-carboxylic acid
An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 1-Ethyl-1H-imidazole-4-carboxylic Acid
Introduction: The Critical Role of Ionization in Molecular Design
In the landscape of modern drug discovery and materials science, a molecule's physicochemical properties are paramount to its function and viability. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a compound's behavior in aqueous environments. The pKa governs solubility, membrane permeability, protein binding, and ultimately, the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. This guide provides a comprehensive technical exploration of this compound (CAS: 71925-07-0), a heterocyclic building block of significant interest.[1][2] We will dissect its structural components to predict its ionization profile, detail rigorous experimental protocols for empirical pKa determination, and touch upon computational methodologies that accelerate modern research. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's ionization characteristics.
Predictive Analysis from Chemical Structure
The ionization behavior of this compound is dictated by its two key functional groups: a carboxylic acid and an imidazole ring. A foundational analysis of these groups allows for a robust prediction of its pKa values.
-
The Carboxylic Acid Moiety (pKa₁): Carboxylic acids are archetypal organic acids, typically exhibiting pKa values in the range of 4 to 5.[3][4] The acidity of the carboxylic proton in this specific molecule is modulated by the electronic influence of the substituted imidazole ring. The imidazole ring acts as an electron-withdrawing group, which stabilizes the resulting carboxylate anion through an inductive effect. This stabilization facilitates the release of the proton, and therefore, we can predict that the pKa of this carboxylic acid will be on the lower end of the typical range, likely below 4.5. For comparison, the pKa of acetic acid is approximately 4.76, while the pKa of the carboxylic acid in amino acids is significantly lower (around 2.3) due to the inductive effect of the α-amino group.[5]
-
The Imidazole Moiety (pKa₂): The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[6][7] The unsubstituted imidazole ring has a pKa of approximately 7 for the protonation of its sp²-hybridized nitrogen and a pKa of around 14.5 for the deprotonation of the N-H proton.[6][7][8] In this compound, the nitrogen at position 1 (N1) is alkylated by an ethyl group, precluding its deprotonation. The ionizable center is therefore the nitrogen at position 3 (N3), which acts as a base. Its basicity is influenced by two competing factors:
-
The Ethyl Group (at N1): An electron-donating group, which slightly increases the electron density in the ring, thus marginally increasing the basicity of N3.
-
The Carboxylic Acid/Carboxylate Group (at C4): A powerful electron-withdrawing group, which significantly reduces the electron density of the ring system. This effect diminishes the ability of the N3 lone pair to accept a proton, thereby decreasing its basicity.
-
The strong electron-withdrawing nature of the carboxyl group is the dominant factor. Consequently, the pKa of the conjugate acid of this imidazole ring is expected to be substantially lower than the typical value of 7.
Predicted Ionization States
Based on this analysis, this compound will exist in three primary forms depending on the pH of the solution. Two macroscopic pKa values will govern the transitions between these states.
Summary of Predicted pKa Values
| Ionizable Group | Predicted pKa Range | Primary Influencing Factor |
| Carboxylic Acid (-COOH) | 3.5 - 4.5 | Inductive electron withdrawal by the imidazole ring. |
| Imidazolium (N3-H⁺) | 5.5 - 6.5 | Inductive electron withdrawal by the carboxylate group. |
Experimental Protocols for pKa Determination
While predictive analysis provides a valuable starting point, empirical determination is the gold standard for obtaining accurate pKa values. The following protocols describe robust, self-validating methods commonly employed in industrial and academic research.
Method 1: Potentiometric Titration
This is a high-precision, classic technique that directly measures pH changes as a function of added titrant volume.[9][10] The inflection points in the resulting titration curve correspond to the pKa values.
Causality Behind Experimental Choices:
-
Carbonate-Free Titrant: Sodium hydroxide solutions readily absorb atmospheric CO₂, forming carbonate, which can buffer the solution and obscure the true equivalence points. Using freshly prepared, standardized, and protected NaOH is critical for accuracy.[9]
-
Inert Atmosphere: Purging the sample solution with an inert gas like nitrogen or argon displaces dissolved CO₂, preventing interference, especially when titrating in the neutral to basic pH range.[11][12]
-
Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the total ionic strength of the solution. Adding a background electrolyte like KCl ensures that the ionic strength remains relatively constant throughout the titration, yielding more accurate and reproducible pKa values.[11]
Detailed Experimental Protocol:
-
Apparatus Setup:
-
Calibrate a high-resolution pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[11]
-
Use a combination pH electrode designed for precision measurements.
-
Employ an automated titrator or a Class A burette for accurate titrant delivery.
-
Place the titration vessel on a magnetic stirrer and use a stir bar for continuous mixing.
-
-
Reagent Preparation:
-
Analyte Solution: Accurately weigh and dissolve this compound in deionized, CO₂-free water to a concentration of approximately 1-10 mM. If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.[9]
-
Ionic Strength Adjuster: Prepare a 1.0 M solution of KCl. Add the appropriate volume to the analyte solution to achieve a final KCl concentration of 0.15 M.[11][12]
-
Titrants: Prepare and standardize 0.1 M HCl and 0.1 M carbonate-free NaOH solutions.
-
-
Titration Procedure:
-
Transfer a known volume (e.g., 25 mL) of the analyte solution to the titration vessel.
-
If titrating in both acidic and basic directions, first add a known excess of 0.1 M HCl to fully protonate both functional groups.
-
Begin purging the solution with nitrogen and continue throughout the experiment.
-
Titrate the solution with the standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence points (which appear as peaks).
-
The pH at the half-equivalence point (the volume of titrant exactly halfway to the equivalence point) is equal to the pKa.[11] The first half-equivalence point corresponds to pKa₁, and the second corresponds to pKa₂.
-
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds with a chromophore close to an ionizable center and is particularly advantageous for low-concentration samples or those with poor solubility.[9] The principle relies on the fact that the protonated and deprotonated forms of a molecule have distinct absorbance spectra.
Detailed Experimental Protocol:
-
Apparatus: A dual-beam UV-Vis spectrophotometer and a calibrated pH meter.
-
Reagent Preparation:
-
Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol).
-
Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 10) with constant ionic strength.
-
-
Procedure:
-
Prepare a series of samples by adding a small, identical aliquot of the stock solution to each buffer. The final analyte concentration should be low enough to be within the linear range of the Beer-Lambert law.
-
Measure the pH of each final solution.
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a chosen wavelength versus the measured pH. The resulting sigmoidal curve will have an inflection point equal to the pKa.[13][14]
-
The presence of a clean isosbestic point—a wavelength where the absorbance of all species in equilibrium is the same—is a strong indicator of a simple two-state equilibrium.[15]
-
Method 3: Capillary Electrophoresis (CE)
CE offers a high-throughput method for pKa determination that requires minimal sample and is robust against impurities.[16] The method measures the effective electrophoretic mobility of an analyte as a function of the pH of the background electrolyte.
Principle: The mobility of this compound will change as its net charge changes. At low pH, it is cationic (+1). As the pH increases past pKa₁, it becomes zwitterionic/neutral (0). As the pH increases further past pKa₂, it becomes anionic (-1). A plot of mobility versus pH generates a titration curve from which the pKa values can be derived as the inflection points.[16]
Computational Prediction Methodologies
In silico pKa prediction is a cornerstone of early-stage drug discovery, enabling the rapid screening of large virtual libraries.[17][18]
-
Empirical and QSAR-Based Methods: Software packages like ACD/pKa DB, Marvin, and Epik utilize large databases of experimentally determined pKa values.[17][18][19][20] They use algorithms that recognize the molecule's functional groups and apply corrections based on its structural environment to predict pKa. These methods are extremely fast and generally reliable for common chemical space.
-
Quantum Mechanics (QM) Methods: First-principles methods, such as those based on Density Functional Theory (DFT), calculate the Gibbs free energy difference between the protonated and deprotonated states of a molecule.[21][22] While computationally intensive, they are invaluable for novel scaffolds not represented in empirical databases and can provide deeper insight into electronic structure.
Conclusion and Outlook
This compound is a bifunctional molecule with two distinct ionization constants. Structural analysis predicts a pKa₁ for the carboxylic acid in the range of 3.5-4.5 and a pKa₂ for the imidazolium cation in the range of 5.5-6.5. This behavior results in a molecule that transitions from a net positive charge at low pH, to a neutral zwitterion at physiological pH, and finally to a net negative charge at basic pH.
For drug development professionals, this ionization profile has profound implications. The molecule's charge state around physiological pH (~7.4) will be predominantly anionic, which will strongly influence its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. Accurate determination of these pKa values is therefore not an academic exercise but a critical step in rational drug design. A multi-faceted approach, combining theoretical prediction with rigorous experimental validation by methods such as potentiometric titration or spectrophotometry, provides the most complete and reliable characterization of a molecule's ionization behavior.
References
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TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati.
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Wikipedia. Imidazole.
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
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Sigma-Aldrich. This compound | 71925-07-0.
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Sarmini, K., & Kenndler, E. (2008). Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis, 29(13), 2841-2851.
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Sílice (CSIC). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKaDetermination in Drug Discovery and Development.
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Flórez, E., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing.
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Chemagination. How to measure pKa by UV-vis spectrophotometry.
-
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration.
-
pKa chart.
-
Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...).
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
-
Advanced ChemBlocks. This compound.
-
Barrios-Collado, C., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry.
-
Schrödinger. Epik.
-
Farid, I., et al. (2023). Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv.
-
pKa of a dye: UV-VIS Spectroscopy.
-
de la Cruz, X., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics.
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software.
-
Molecular Discovery. MoKa - pKa modelling.
-
Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling.
-
Van der Pijl, R., et al. (2017). Development of Methods for the Determination of pKa Values. PMC.
-
Glavac, T., et al. (2009). A fast method for pKa determination by capillary electrophoresis. PubMed.
-
Chemistry LibreTexts. (2020). 21.2: Acidity of Carboxylic Acids.
-
Pearson+. A carboxylic acid ( pKa = 5) is 1011 times more acidic than an al....
-
ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
-
Lardi, S., et al. (2021). Using Atomic Charges to Describe the pK a of Carboxylic Acids. ACS Publications.
-
Chemistry Stack Exchange. (2015). amino acid pka of carboxylic acid.
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A Prospective Guide to the Single-Crystal X-ray Diffraction Analysis of 1-ethyl-1H-imidazole-4-carboxylic acid
This technical guide provides a comprehensive, field-proven framework for the crystal structure analysis of 1-ethyl-1H-imidazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative on the causality behind experimental choices, ensuring a self-validating system of analysis from synthesis to final structural elucidation. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide establishes a robust investigatory pathway, leveraging established principles and comparative data from closely related imidazole derivatives.
Introduction: The Significance of Imidazole Scaffolds
Imidazole derivatives are foundational components in a vast array of biologically active compounds and functional materials.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them critical pharmacophores and versatile ligands in coordination chemistry.[3][4] The compound this compound, a derivative of 1H-imidazole-4-carboxylic acid, is of particular interest. The addition of an ethyl group at the N1 position and a carboxylic acid at the C4 position introduces specific steric and electronic modifications that can profoundly influence its solid-state packing and intermolecular interactions.
A definitive understanding of the three-dimensional arrangement of molecules in the crystalline state is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability.[5] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining this precise structural information. This guide, therefore, outlines the complete workflow for the crystal structure determination of this compound, from material synthesis to in-depth structural analysis.
Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
The synthesis of the title compound can be approached via the hydrolysis of its corresponding ester, ethyl 1-ethyl-1H-imidazole-4-carboxylate. This precursor can be synthesized through various established routes for N-alkylation of imidazole derivatives. A common and effective method involves the alkylation of ethyl imidazole-4-carboxylate.
Experimental Protocol: Synthesis
-
Alkylation of Ethyl Imidazole-4-carboxylate:
-
To a solution of ethyl imidazole-4-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.
-
Introduce an ethylating agent, for example, ethyl iodide or diethyl sulfate, to the stirred suspension.
-
Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting crude ethyl 1-ethyl-1H-imidazole-4-carboxylate by column chromatography.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ethyl 1-ethyl-1H-imidazole-4-carboxylate in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[3][6][7][8]
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2.[6][7][8]
-
The desired this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like ethanol/water) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Create a saturated solution of the compound in one solvent. Place this solution in an open vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol:
-
Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded on a detector.[5]
-
Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The processed data are used to solve the crystal structure. This is typically achieved using direct methods, which phase the reflections to generate an initial electron density map.[2]
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.[2]
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Hypothetical Crystallographic Data and Structure Analysis
As no public crystallographic data for this compound exists, the following table presents hypothetical, yet plausible, data based on known structures of similar imidazole derivatives.[1][9] This serves to illustrate the type of information obtained from a successful analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₈N₂O₂ |
| Formula Weight | 140.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.30 |
| b (Å) | 13.25 |
| c (Å) | 9.90 |
| β (°) | 102.0 |
| Volume (ų) | 935.0 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.495 |
| R-factor | ~0.05 |
Molecular Geometry
The analysis of the refined structure would provide precise bond lengths and angles. The imidazole ring is expected to be planar, a common feature in such heterocyclic systems.[1] The C-N and C-C bond lengths within the ring would be intermediate between single and double bonds, indicative of aromatic character. The geometry around the N1 nitrogen would be trigonal planar, consistent with its sp² hybridization.
Supramolecular Assembly and Hydrogen Bonding
A key aspect of the crystal structure analysis is understanding the intermolecular interactions that dictate the crystal packing. For this compound, the carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The imidazole ring also contains a nitrogen atom (N3) that can act as a hydrogen bond acceptor.
It is highly probable that the dominant interaction in the crystal lattice will be a strong O-H···N hydrogen bond between the carboxylic acid of one molecule and the N3 atom of a neighboring molecule. This would lead to the formation of infinite chains or discrete dimers. Additionally, weaker C-H···O interactions involving the ethyl group and the carboxylate oxygen atoms could further stabilize the crystal packing.
The following diagram illustrates a likely hydrogen-bonding motif.
Caption: Potential O-H···N Hydrogen Bonding Interaction.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure of this molecule. The subsequent analysis of this structure, focusing on molecular geometry and intermolecular interactions, will provide crucial insights into its solid-state behavior, informing its potential applications in pharmaceutical development and materials science. The principles and methodologies described herein are grounded in established crystallographic practices and provide a robust framework for the successful elucidation and interpretation of this and other related imidazole structures.
References
- Benchchem. A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole.
- SciSpace. Crystal Structures of two Imidazole Derivatives. Published January 1, 2003.
- ChemicalBook. 1H-Imidazole-4-carboxylic acid synthesis.
- IUCr Journals. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Published July 15, 2023.
- Sigma-Aldrich. This compound | 71925-07-0.
- Sigma-Aldrich. This compound | 71925-07-0.
- An-Najah Staff. Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. Published December 11, 2017.
- Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N.
- Google Patents. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
- Google Patents. CN102643237B - Method for preparing 1H-imidazole-4-formic acid.
- Advanced ChemBlocks. This compound.
- ChemicalBook. Ethyl imidazole-4-carboxylate | 23785-21-9.
- Semantic Scholar. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbo. Published October 14, 2021.
- ChemicalBook. 1H-Imidazole-4-carboxylic acid | 1072-84-0.
- ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Published April 15, 2004.
- PubChem. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080.
- MedChemExpress. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
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Methodological & Application
Protocols for amide coupling using 1-ethyl-1H-imidazole-4-carboxylic acid
Application Note: High-Efficiency Amide Coupling of 1-Ethyl-1H-imidazole-4-carboxylic Acid
Executive Summary
Coupling this compound (EICA) with amines presents a unique set of challenges distinct from standard aliphatic or aromatic acid couplings. The presence of the basic imidazole nitrogen (pKa ~6.0–6.5 for the conjugate acid) creates a zwitterionic character in solution, significantly affecting solubility and the thermodynamics of activation.
This guide provides three field-validated protocols designed to overcome these barriers. Unlike generic guides, we focus on the mechanistic interference of the imidazole ring and provide self-validating workflows to ensure high yields.
Mechanistic Insight & Challenges
Before initiating synthesis, researchers must account for the specific electronic and physical properties of EICA.
| Parameter | Challenge | Mechanistic Implication |
| Solubility | High polarity / Zwitterionic tendency | Insoluble in non-polar solvents (DCM, Toluene). Requires dipolar aprotic solvents (DMF, DMSO, NMP). |
| Lewis Basicity | N3 Nitrogen is a Lewis Base | Can coordinate with metal catalysts or protonate, quenching reactive intermediates. Requires excess base (DIEA/NMM) to maintain free amine. |
| Nucleophilicity | Imidazole N3 is nucleophilic | Potential for N-acylation side reactions (though reduced by 1-ethyl substitution) or formation of unreactive N-acylimidazolium species if activation is too aggressive. |
Strategic Decision Tree
The following logic flow dictates the optimal protocol selection based on your specific amine partner and scale.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and substrate reactivity.
Detailed Experimental Protocols
Method A: The "Gold Standard" (HATU/DIEA)
Best for: Discovery chemistry, precious amines, and high-throughput parallel synthesis.
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over HBTU/EDC because the aza-nitrogen in the benzotriazole ring stabilizes the active ester, accelerating the reaction with the amine before the basic imidazole ring of the starting material can interfere or cause racemization (though less of a concern at the 4-position).
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
N,N-Diisopropylethylamine (DIEA) (3.0 equiv)
-
Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)
Protocol:
-
Dissolution (Critical): In a dried vial, dissolve This compound and HATU in anhydrous DMF.
-
Note: Do not add the amine yet. We are pre-activating the acid.[1]
-
-
Activation: Add 1.0 equiv of DIEA dropwise. Stir at room temperature for 5–10 minutes.
-
Visual Check: The solution should turn slightly yellow. If it remains cloudy, add DMSO dropwise until clear.
-
-
Coupling: Add the Amine followed by the remaining 2.0 equiv of DIEA .
-
Why 3.0 equiv total? 1 eq for the carboxylic acid, 1 eq to neutralize the amine salt (if used), and 1 eq to ensure the imidazole ring remains deprotonated and does not buffer the system.
-
-
Incubation: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.
-
Quench: Dilute with ethyl acetate.
Self-Validating Checkpoint:
-
LCMS: Look for the disappearance of the active ester (M+1 mass of acid + 99 Da for benzotriazole adduct if visible, or just consumption of acid).
-
Byproduct: If you see a peak corresponding to tetramethylguanidinium adduct (+ mass of amine), you added the reagents in the wrong order or the activation was too slow.
Method B: The "Scalable" Protocol (T3P® - Propylphosphonic Anhydride)
Best for: Multi-gram synthesis, avoiding column chromatography.
Rationale: T3P is a cyclic anhydride that drives coupling with very low epimerization. Crucially, its byproducts are water-soluble. Since the product contains a basic imidazole, standard acid/base extractions are tricky. T3P allows a cleaner workup without harsh pH swings.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% in EtOAc or DMF) (1.5 equiv)
-
Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)
-
Solvent: EtOAc (if soluble) or DMF/EtOAc (1:1 mixture)
Protocol:
-
Charge: Combine the acid, amine, and base (Pyridine/NMM) in the solvent. Cool to 0°C.[2]
-
Addition: Add T3P solution dropwise over 10 minutes.
-
Exotherm Control: T3P coupling is exothermic. Controlling temperature prevents side reactions on the imidazole ring.
-
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup (The "Soft Wash"):
-
Dilute with EtOAc.
-
Wash with water (x2).[3]
-
Wash with saturated NaHCO3 (x2).
-
Wash with Brine (x1).
-
Avoid: Do NOT wash with 1N HCl. The product (imidazole) will protonate and extract into the aqueous layer, leading to yield loss.
-
Method C: The "Brute Force" Protocol (Acid Chloride)
Best for: Unreactive anilines or sterically hindered amines.
Rationale: Active esters (HATU) may not be electrophilic enough for hindered amines. Converting the acid to the acid chloride using Thionyl Chloride (
Protocol:
-
Chlorination: Suspend this compound in neat Thionyl Chloride (10 equiv).
-
Reflux: Heat to reflux (75°C) for 2 hours. The solid should dissolve, indicating formation of the acid chloride hydrochloride salt.
-
Isolation: Evaporate
under reduced pressure. Co-evaporate with Toluene (x2) to remove traces of acid.-
Product: You now have the Acid Chloride Hydrochloride salt. It is hygroscopic.[2] Use immediately.
-
-
Coupling: Dissolve the amine (1.0 equiv) and TEA (3.0 equiv) in DCM (or THF). Cool to 0°C.[2]
-
Addition: Add the crude acid chloride (dissolved in minimal DCM/THF) dropwise.
-
Workup: Quench with saturated
. Extract with DCM.
Purification & Analysis Strategy
The presence of the imidazole ring dictates the purification strategy. The product is a base .
Quantitative Data Summary: Solvent Compatibility
| Solvent | Solubility of Acid | Solubility of Product | Recommended Use |
| Water | Slight / pH dependent | Moderate | Avoid in workup unless pH > 8 |
| DCM | Insoluble | Soluble | Good for extraction (Method C) |
| EtOAc | Insoluble | Soluble | Good for extraction (Method B) |
| DMF/DMSO | Soluble | Soluble | Required for Reaction (Method A) |
Chromatography (Flash):
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM / Methanol /
(90:10:1). -
Note: The addition of Ammonia (
) or Triethylamine to the eluent is mandatory to prevent the imidazole product from streaking or sticking to the acidic silica.
Reverse Phase (Prep-HPLC):
-
Column: C18.
-
Modifier: Use Ammonium Bicarbonate (pH 10) or 0.1% Ammonia .
-
Avoid: TFA (Trifluoroacetic acid) buffers if you want the free base. If you use TFA, you will isolate the TFA salt, which may be hygroscopic and an oil.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Yield (Method A) | "Guanidinium" byproduct formation. | Pre-activate acid with HATU/DIEA for 5 mins before adding amine. |
| Product in Aqueous Layer | Acidic workup protonated the imidazole. | Re-adjust aqueous layer to pH 9-10 with NaOH and re-extract with DCM/IPA (3:1). |
| Starting Material Remains | Zwitterionic insolubility. | Switch solvent to DMSO or NMP. Ensure temperature is 40-50°C if stable. |
| Racemization | Over-activation. | Switch to T3P (Method B) and keep temp < 0°C during addition. |
Workflow Visualization
Figure 2: Critical workup logic to prevent product loss during extraction.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Organic Syntheses. (2017). Synthesis of Methyl (1H-imidazole-1-carbonyl)-L-alaninate. Organic Syntheses, 94, 150-166. Link (Demonstrates CDI activation of imidazole derivatives).
Sources
Using 1-ethyl-1H-imidazole-4-carboxylic acid as a ligand in MOFs
Application Note: 1-Ethyl-1H-Imidazole-4-Carboxylic Acid as a Ligand in Metal-Organic Frameworks
Abstract
This application note details the rational design, synthesis, and utilization of This compound (EtImC) as a bifunctional linker in Metal-Organic Frameworks (MOFs). Unlike its parent compound (1H-imidazole-4-carboxylic acid), EtImC possesses a blocked N1-position, forcing a specific bridging coordination mode that prevents chelation at the imidazole site. This guide provides a validated protocol for the regioselective synthesis of the ligand, followed by a solvothermal MOF assembly workflow. We address the critical challenge of 1,4- vs. 1,5-isomer separation and provide optimized parameters for crystallizing Zn(II) and Cu(II) frameworks suitable for gas storage and catalytic applications.
Introduction: Ligand Design Principles
The ligand This compound represents a strategic modification of the classic imidazole-4,5-dicarboxylic acid and 4-imidazolecarboxylic acid linkers. By alkylating the N1 position, the ligand loses its ability to act as a hydrogen bond donor at the imidazole ring, altering the supramolecular assembly and pore chemistry of the resulting MOF.
Key Functional Characteristics:
-
Asymmetry: The ligand is inherently asymmetric, reducing the likelihood of high-symmetry interpenetration which often reduces pore volume.
-
Bifunctional Coordination: It coordinates via the N3-imidazole nitrogen (soft donor) and the C4-carboxylate oxygen(s) (hard donor). This "heterotopic" nature makes it an excellent candidate for constructing heterometallic nodes or stepwise assembly processes.
-
Steric Control: The ethyl group projects into the pore or channel, potentially increasing the selectivity for hydrophobic guests (e.g., CO₂ over N₂) or stabilizing the framework against hydrolysis.
Protocol A: Regioselective Ligand Synthesis
The critical step in using this ligand is ensuring the correct isomer is synthesized. Alkylation of ethyl 4-imidazolecarboxylate can yield both the 1,4-isomer (target) and the 1,5-isomer (byproduct).[1] The following protocol maximizes the yield of the 1,4-isomer.
Reaction Scheme: Ethyl 4-imidazolecarboxylate + Et-I + K2CO3 → Ethyl 1-ethyl-1H-imidazole-4-carboxylate → (Hydrolysis) → EtImC
Materials:
-
Ethyl 4-imidazolecarboxylate (CAS: 23785-21-9)
-
Ethyl Iodide (EtI)
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
Acetonitrile (MeCN, anhydrous)
-
Sodium Hydroxide (NaOH)
Step-by-Step Synthesis:
-
N-Alkylation:
-
Dissolve Ethyl 4-imidazolecarboxylate (10.0 mmol, 1.40 g) in anhydrous MeCN (50 mL) in a round-bottom flask.
-
Add K₂CO₃ (20.0 mmol, 2.76 g) and stir at room temperature for 30 minutes to deprotonate.
-
Add Ethyl Iodide (12.0 mmol, 0.96 mL) dropwise.
-
Critical Step: Heat the mixture to 60°C and stir for 12 hours. Note: Higher temperatures favor the thermodynamic product, but 60°C is optimized to minimize degradation.
-
Filter off the inorganic salts and evaporate the solvent under reduced pressure.[1]
-
-
Isomer Purification (Mandatory):
-
The crude oil contains a mixture of 1,4- and 1,5-isomers.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Ethyl Acetate/Hexane gradient (start 1:1, move to 100% EtOAc). The 1,4-isomer (Target) typically elutes after the 1,5-isomer due to higher polarity.
-
Validation: Verify using ¹H NMR. The C2-H proton of the 1,4-isomer typically shifts downfield compared to the 1,5-isomer. (Target NOE signal: Interaction between N-Ethyl and C5-H, not C2-H).
-
-
Hydrolysis:
-
Dissolve the purified ester (1,4-isomer) in THF/Water (1:1, 20 mL).
-
Add LiOH or NaOH (2.5 eq) and stir at room temperature for 4 hours.
-
Acidify to pH 3.0 using 1M HCl. The white precipitate is This compound .
-
Filter, wash with cold water, and dry in vacuo.
-
Protocol B: Solvothermal MOF Assembly
This protocol describes the synthesis of a Zn(II)-based MOF using EtImC. The procedure utilizes a mixed-solvent approach to balance the solubility of the metal salt and the organic ligand.
Experimental Workflow Diagram
Caption: Optimized solvothermal workflow for EtImC-Zn MOF crystallization.
Detailed Procedure:
-
Precursor Preparation:
-
Solution A: Dissolve Zn(NO₃)₂ · 6H₂O (0.2 mmol, 59.5 mg) in 2 mL of Ethanol.
-
Solution B: Dissolve EtImC (0.4 mmol, 56.0 mg) in 6 mL of DMF. Note: If solubility is poor, add 1 drop of dilute HNO₃ to assist, though this may slow nucleation.
-
-
Mixing & Solvothermal Reaction:
-
Combine Solution A and Solution B in a 20 mL scintillation vial or Teflon-lined autoclave.
-
Seal tightly and place in a programmable oven.
-
Temperature Profile:
-
Ramp to 100°C over 2 hours.
-
Hold at 100°C for 48 hours .
-
Cool to room temperature at a rate of 5°C/hour . Slow cooling is essential for obtaining single crystals suitable for X-ray diffraction.
-
-
-
Activation:
-
Decant the mother liquor. Wash crystals 3x with fresh DMF, then 3x with Ethanol over 2 days to exchange the pore solvent.
-
Activate under vacuum at 80°C for 12 hours. Avoid temperatures >150°C initially to prevent ligand decarboxylation.
-
Characterization & Data Interpretation
To validate the successful formation of the MOF, compare your results against these expected parameters.
| Technique | Parameter | Expected Observation | Interpretation |
| SCXRD | Crystal System | Monoclinic or Orthorhombic | Common for low-symmetry imidazole-carboxylate MOFs. |
| PXRD | Low Angle Peaks | 2θ = 5° - 10° | Indicates large d-spacing characteristic of porous frameworks. |
| FT-IR | COO- Stretch | 1550 - 1650 cm⁻¹ | Shift from free acid (1700 cm⁻¹) indicates metal coordination. |
| TGA | Weight Loss | < 100°C: Solvent loss> 300°C: Ligand decomp | Confirm thermal stability window for applications. |
Coordination Mode Analysis: In the resulting structure, the EtImC ligand typically acts as a µ₂-bridge . The carboxylate group binds to the metal cluster (e.g., a paddlewheel Zn₂ unit or single ion), while the N3 nitrogen coordinates to an adjacent metal center, extending the network into 2D sheets or 3D scaffolds.
Applications in Drug Development
While often used for gas storage, this specific MOF platform has high potential in drug delivery due to the biocompatibility of imidazole derivatives.
-
Pore Engineering: The ethyl group acts as a "gatekeeper," modulating the pore aperture size. This allows for the size-selective encapsulation of small molecule drugs (e.g., 5-Fluorouracil).
-
pH-Responsive Release: The imidazole-metal bond is sensitive to acidic environments (pH < 5). In tumor microenvironments (acidic), the coordination bond can hydrolyze, triggering the release of the payload.
References
-
Synthesis of Imidazole-4-Carboxylates
-
GuideChem. "Synthesis of Ethyl imidazole-4-carboxylate." Link
-
-
Regioselectivity in Alkylation
-
Coordination Chemistry of Imidazole-Carboxylates
-
Inorganic Chemistry. "Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands." Link
-
-
General MOF Synthesis Protocols
-
Royal Society of Chemistry. "Metal–organic frameworks in drug delivery: engineering versatile platforms." Link
-
-
Ligand Commercial Availability
Sources
Application Notes & Protocols: Esterification Methods for 1-ethyl-1H-imidazole-4-carboxylic acid
Abstract
This document provides a detailed guide for the synthesis of esters from 1-ethyl-1H-imidazole-4-carboxylic acid, a key building block in pharmaceutical and materials science research. We present and contrast two robust esterification methodologies: the classic Fischer-Speier acid-catalyzed reaction and the milder, carbodiimide-mediated Steglich esterification. Each protocol is accompanied by a discussion of its underlying mechanism, optimization strategies, and detailed, step-by-step instructions for reaction setup, work-up, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and reproducible methods for the derivatization of this important heteroaromatic carboxylic acid.
Introduction: The Challenge and Importance of Imidazole Ester Synthesis
This compound (CAS 71925-07-0) is a heterocyclic compound of significant interest. Its esters are precursors for a wide range of biologically active molecules and functional materials. The imidazole core, being both a weak base and an aromatic system, presents unique challenges to traditional esterification methods. The nitrogen atoms can be protonated under strongly acidic conditions or can act as competing nucleophiles, potentially leading to side reactions and purification difficulties.
Therefore, the selection of an appropriate esterification method is critical and depends on the stability of the substrate, the desired scale, and the nature of the alcohol being coupled. This guide explores two distinct, field-proven methods that address these challenges from different mechanistic standpoints.
Physicochemical Properties of Starting Material:
| Property | Value | Source |
| Compound Name | This compound | [1][2] |
| CAS Number | 71925-07-0 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Appearance | White to yellow solid | [1] |
| Storage | 2-8°C, sealed in dry conditions | [1] |
Method Selection: A Comparative Overview
Choosing the right esterification strategy is paramount for success. Below is a summary of the two protocols detailed in this guide, highlighting their relative strengths and weaknesses.
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Steglich Esterification |
| Conditions | Harsh (reflux in strong acid) | Mild (room temperature, neutral pH) |
| Reagents | Excess alcohol, catalytic H₂SO₄ or TsOH | DCC/EDC, catalytic DMAP |
| Best Suited For | Simple, non-acid-sensitive primary and secondary alcohols.[3] | Acid-sensitive substrates, sterically hindered alcohols.[4][5] |
| Key Advantage | Inexpensive, simple reagents, ideal for large scale. | High yields, broad substrate scope, minimal side reactions.[6] |
| Key Disadvantage | Equilibrium-limited; requires removal of water or large excess of alcohol.[7] Not suitable for sensitive functional groups. | Reagents are more expensive; byproduct (DCU) removal is required.[5] |
| Work-up | Neutralization, extraction. | Filtration of urea byproduct, extraction. |
Protocol 1: Fischer-Speier Esterification
This method relies on the principle of driving a reversible reaction towards the product by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst. The water produced during the reaction must be removed or its effect minimized to achieve high conversion.[3][7]
3.1. Reaction Mechanism
The Fischer esterification proceeds via a series of proton transfer and nucleophilic addition-elimination steps.[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.
Caption: Mechanism of Fischer-Speier Esterification.
3.2. Detailed Protocol: Synthesis of Ethyl 1-ethyl-1H-imidazole-4-carboxylate
Materials and Reagents
| Reagent | CAS No. | Amount | M.W. | Moles |
| This compound | 71925-07-0 | 1.40 g | 140.14 | 10.0 mmol |
| Ethanol (absolute, anhydrous) | 64-17-5 | 50 mL | 46.07 | ~850 mmol |
| Sulfuric Acid (conc., 98%) | 7664-93-9 | 0.5 mL | 98.08 | ~9.2 mmol |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | ~100 mL | - | - |
| Ethyl Acetate | 141-78-6 | ~150 mL | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | ~10 g | - | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.40 g, 10.0 mmol).
-
Add absolute ethanol (50 mL). Stir the suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring suspension. The mixture may warm up slightly.
-
Reaction: Heat the mixture to reflux (approx. 78°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent). The starting material is polar and should remain near the baseline, while the ester product will have a higher Rf value. The reaction typically takes 4-8 hours.
-
Work-up:
-
Once the reaction is complete (or has reached equilibrium), allow the flask to cool to room temperature.
-
Transfer the reaction mixture to a 250 mL beaker and cool in an ice bath.
-
Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.
-
Most of the ethanol will be diluted, but it is best to remove it under reduced pressure using a rotary evaporator.
-
Transfer the resulting aqueous slurry to a separatory funnel.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[8] A gradient elution system, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol, is often effective. Adding a small amount (0.5-1%) of triethylamine to the eluent can prevent peak tailing by neutralizing acidic sites on the silica.[8]
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Steglich Esterification
The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid. The reaction is catalyzed by a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[5][6]
4.1. Reaction Mechanism
The carboxylic acid first adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. In the key step, the nucleophilic catalyst (DMAP) attacks this intermediate to form an even more reactive acylpyridinium species ("active ester"). This intermediate is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. The DCC is converted into the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[5]
Caption: Mechanism of DMAP-catalyzed Steglich Esterification.
4.2. Detailed Protocol: Synthesis of Benzyl 1-ethyl-1H-imidazole-4-carboxylate
Materials and Reagents
| Reagent | CAS No. | Amount | M.W. | Moles |
| This compound | 71925-07-0 | 1.40 g | 140.14 | 10.0 mmol |
| Benzyl Alcohol | 100-51-6 | 1.20 mL | 108.14 | 11.0 mmol |
| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 2.27 g | 206.33 | 11.0 mmol |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122 mg | 122.17 | 1.0 mmol |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 50 mL | - | - |
| 0.5 N Hydrochloric Acid (aq.) | 7647-01-0 | ~100 mL | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | ~10 g | - | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.40 g, 10.0 mmol), benzyl alcohol (1.20 mL, 11.0 mmol), and DMAP (122 mg, 1.0 mmol).
-
Add anhydrous dichloromethane (50 mL) to dissolve the reagents.
-
Reagent Addition: Cool the flask in an ice bath (0°C). Add DCC (2.27 g, 11.0 mmol) to the solution in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up:
-
Upon completion, filter the reaction mixture through a fritted funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
-
Extraction:
-
Wash the organic layer with 0.5 N HCl (2 x 50 mL) to remove any remaining DMAP and unreacted DCC.
-
Wash with saturated sodium bicarbonate solution (1 x 50 mL).
-
Wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel as described in Protocol 1.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Experimental Workflow
The overall process for both methods follows a similar path from starting materials to the final, purified product.
Caption: General experimental workflow for ester synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion (Fischer) | Insufficient catalyst; reaction has not reached equilibrium; water present in reagents. | Add more acid catalyst. Increase reaction time. Use anhydrous alcohol and glassware. |
| Low or No Conversion (Steglich) | Inactive DCC/EDCI; insufficient DMAP. | Use fresh DCC/EDCI. Ensure at least 0.1 eq of DMAP is used. |
| Formation of N-Acylurea (Steglich) | Sterically hindered alcohol; slow reaction. | Increase the amount of DMAP (up to 0.3 eq). Increase reaction temperature slightly (e.g., to 40°C).[6] |
| Product Streaking on TLC Plate | Residual basicity/acidity of the imidazole product interacting with silica gel. | Add 0.5-1% triethylamine or acetic acid to the TLC eluent system to improve spot shape.[8] |
| Difficult Purification | DCU byproduct not fully removed (Steglich); product is highly polar. | Re-dissolve crude product in a minimal amount of DCM and chill to precipitate more DCU, then re-filter. Use a more polar solvent system for chromatography (e.g., DCM/MeOH). |
References
- Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. [Link]
-
Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. [Link]
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. [Link]
- Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Prepartion of Ethyl imidazole-4-carboxylate. LookChem. [Link]
-
Neises, B., & Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acid and Carbohydrazide Derivatives as Potential HIV-1 Integrase Inhibitors. Molecules. [Link]
-
Ethyl Imidazole-4-Carboxylate. Molbase. [Link]
- Method for preparing 1H-imidazole-4-formic acid.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Sources
- 1. This compound | 71925-07-0 [sigmaaldrich.com]
- 2. This compound 95% | CAS: 71925-07-0 | AChemBlock [achemblock.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Functionalization Strategies for the C4 Position of 1-Ethylimidazole
Executive Summary & The "C4 Conundrum"
The functionalization of the imidazole ring is a cornerstone of medicinal chemistry, given the moiety's prevalence in bioactive alkaloids, antifungals, and kinase inhibitors. However, for 1-alkylimidazoles (specifically 1-ethyl-1H-imidazole ), the C4 position represents a significant synthetic challenge due to the inherent electronic bias of the heterocyclic system.
The Reactivity Hierarchy:
-
C2 Position (Most Reactive): Highest acidity (pKa ~33) and most susceptible to lithiation due to the inductive effect of two adjacent nitrogens.
-
C5 Position (Intermediate): Secondary site of lithiation/deprotonation, directed by the coordination of the N1-substituent (the "Complex Induced Proximity Effect" or CIPE).
-
C4 Position (Least Reactive): The "silent" position. Direct deprotonation or electrophilic attack at C4 is kinetically and thermodynamically disfavored without blocking the C2 and C5 positions.
This guide details the "Subtractive Halogenation" strategy , a robust, self-validating protocol to access the C4 position by exploiting the differential rates of halogen-metal exchange. We also cover downstream cross-coupling protocols to transform the C4-halo handle into diverse functionalities.
Strategic Workflow: The "Subtractive" Approach
To selectively functionalize C4, we cannot attack it directly. Instead, we employ a Tribromination-Debromination sequence. This exploits the fact that while C4 is the hardest to lithiate directly, the C4-halogen bond is also the slowest to exchange with lithium/magnesium, allowing us to selectively strip halogens from C2 and C5.
Workflow Visualization
Caption: The "Subtractive" workflow relies on the kinetic stability of the C4-Br bond during metal-halogen exchange, allowing selective removal of C2 and C5 bromines.
Detailed Protocols
Protocol A: Synthesis of the C4-Handle (4-Bromo-1-ethylimidazole)
This two-stage process is the industry standard for generating a clean C4-electrophile.
Stage 1: Global Bromination
Objective: Synthesize 2,4,5-tribromo-1-ethylimidazole.
-
Reagents: 1-Ethylimidazole (1.0 eq), N-Bromosuccinimide (NBS, 3.1 eq), Acetonitrile (ACN).
-
Setup: 500 mL Round Bottom Flask (RBF), magnetic stirring, N2 atmosphere.
-
Procedure:
-
Dissolve 1-ethylimidazole in ACN (0.5 M concentration).
-
Cool to 0°C.
-
Add NBS portion-wise over 30 minutes (Exothermic!).
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
QC Check: TLC (Hexane/EtOAc 4:1) should show a single non-polar spot.
-
-
Workup:
-
Concentrate ACN. Redissolve residue in DCM.
-
Wash with sat. NaHCO3 (2x) and Water (2x) to remove succinimide.
-
Dry over MgSO4, filter, and concentrate.
-
Yield: Typically 85-95% as a yellowish solid.
-
Stage 2: Regioselective "Double-Tap" Debromination
Objective: Selectively remove bromines at C2 and C5, leaving C4-Br intact. Mechanism: Lithium-halogen exchange occurs fastest at the most acidic position (C2), followed by the position stabilized by the N-alkyl group (C5). C4 is the "last man standing."
-
Reagents: 2,4,5-Tribromo-1-ethylimidazole (1.0 eq), n-Butyllithium (2.1 eq, 1.6M in hexanes), THF (anhydrous).
-
Setup: Flame-dried Schlenk flask, -78°C cryostat (Acetone/Dry Ice).
-
Procedure:
-
Dissolve tribromo-intermediate in THF (0.2 M) and cool to -78°C.
-
Critical Step: Add n-BuLi (2.1 eq) dropwise over 20 minutes. Do not rush.
-
First Eq: Removes C2-Br (forms C2-Li).
-
Second Eq: Removes C5-Br (forms C5-Li).
-
-
Stir at -78°C for 45 minutes. The C4-Br bond remains intact due to higher activation energy for exchange.
-
Quench: Add MeOH or H2O (5 eq) at -78°C.
-
Allow to warm to RT.[1]
-
-
Workup:
-
Extract with EtOAc, wash with brine.
-
Purify via column chromatography (Silica, Hexane/EtOAc gradient).
-
Target: 4-Bromo-1-ethylimidazole (White solid/oil).
-
Validation: 1H NMR should show two distinct protons (C2-H and C5-H) with characteristic splitting (C2 is usually a singlet or fine doublet, C5 is a doublet).
-
Protocol B: Functionalizing the C4-Handle (Suzuki-Miyaura Coupling)
Once the 4-bromo-1-ethylimidazole is secured, it serves as a universal handle for C-C bond formation.
Reaction Scheme: 4-Br-Im + Ar-B(OH)2 -> [Pd] -> 4-Ar-Im
-
Reagents:
-
4-Bromo-1-ethylimidazole (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Preferred for steric tolerance.
-
Base: K2CO3 (2.0 eq) or Cs2CO3 (for hindered substrates).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
-
Procedure:
-
Degas solvents with N2 sparging for 15 mins.
-
Combine halide, boronic acid, base, and catalyst in a sealed vial.
-
Heat to 90°C for 4-12 hours.
-
Monitoring: LC-MS is preferred over TLC due to the polarity of imidazoles.
-
-
Purification:
-
Filter through Celite.
-
Flash chromatography (DCM/MeOH gradient, as products are often polar).
-
Troubleshooting & Critical Parameters
Selectivity Failure Modes
If you observe mixtures of 4-bromo and 4,5-dibromo products, the debromination was incomplete.
| Observation | Diagnosis | Corrective Action |
| Product is 4,5-dibromo | Insufficient n-BuLi or quench too early. | Ensure full 2.1-2.2 eq of n-BuLi. Increase reaction time at -78°C. |
| Product is de-brominated (Ethylimidazole) | Over-exchange (C4 was also removed). | Temperature too high (>-60°C) or excess n-BuLi (>2.2 eq). Keep strictly at -78°C. |
| Low Yield in Coupling | Catalyst poisoning by imidazole nitrogens. | Use bidentate ligands (dppf, Xantphos) to prevent Pd-sequestration. |
QC Data Reference Table
Typical NMR Shifts (CDCl3, 400 MHz)
| Compound | C2-H (δ ppm) | C4-H (δ ppm) | C5-H (δ ppm) |
| 1-Ethylimidazole | ~7.50 (s) | ~7.05 (s) | ~6.90 (s) |
| 4-Bromo-1-ethylimidazole | ~7.45 (s) | -- (Br) | |
| 4,5-Dibromo-1-ethylimidazole | ~7.55 (s) | -- (Br) | -- (Br) |
Alternative Strategy: Direct C-H Activation (Context & Limitations)
While direct C-H arylation is attractive for atom economy, it is not recommended for primary C4-functionalization of 1-alkylimidazoles without specific directing groups.
-
Reasoning: Transition metal catalysts (Ru, Pd, Rh) preferentially activate the C5 position (adjacent to the N-alkyl group) or the C2 position.
-
Exception: If C2 and C5 are already substituted (e.g., 1-ethyl-2,5-dimethylimidazole), direct C4-arylation is feasible.
-
Emerging Methods: Recent work using C4-selective pyridinium salts [1] or specific Pd-catalyzed isocyanide insertions [2] shows promise but lacks the generality of the bromination-debromination route for simple alkyl-imidazoles.
References
-
C4-Selective Arylation of Pyridines (Analogous Chemistry)
- Title: Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
- Source: Frontiers in Chemistry (2023).
-
URL:[Link]
-
Pd-Catalyzed C2/C4 Functionalization
- Title: C(sp2)
- Source: The Journal of Organic Chemistry (2020).
-
URL:[Link]
-
General Imidazole Lithiation Strategies
-
Halogen-Metal Exchange Kinetics
-
Tribromoimidazole Precursor Properties
Sources
- 1. Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones [organic-chemistry.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. mdpi.com [mdpi.com]
- 7. 2,4,5-Tribromo-1-methyl-1H-imidazole | C4H3Br3N2 | CID 629187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
Application Note: Solvent Selection for Reactions Involving 1-ethyl-1H-imidazole-4-carboxylic acid
Abstract
1-ethyl-1H-imidazole-4-carboxylic acid is a versatile heterocyclic building block crucial in the synthesis of pharmaceuticals and functional materials. The unique physicochemical nature of this molecule, possessing both a basic imidazole ring and an acidic carboxylic acid moiety, presents specific challenges and opportunities in reaction engineering. The selection of an appropriate solvent is paramount, as it governs solubility, reactivity, reaction rate, and the formation of byproducts. This guide provides a comprehensive framework for rational solvent selection, detailing the underlying chemical principles and offering field-proven protocols for common synthetic transformations such as amidations, esterifications, and palladium-catalyzed cross-coupling reactions.
Introduction: The Critical Role of the Solvent
In any chemical transformation, the solvent is not merely an inert medium but an active participant that influences the reaction pathway. For a molecule like this compound, which combines polar, acidic, and basic functionalities, solvent choice dictates the success of a synthesis. An improper solvent can lead to poor solubility of reagents, deactivation of catalysts, undesirable side reactions, or complete reaction failure. Conversely, a well-chosen solvent system can enhance reaction rates, improve yields, and simplify product purification. This document serves as a detailed guide for researchers to navigate the complexities of solvent selection for this specific scaffold, grounding recommendations in mechanistic principles and empirical data.
Physicochemical Profile of this compound
A thorough understanding of the substrate's properties is the foundation of logical solvent selection. The molecule's structure contains a tertiary amine within the imidazole ring (a potential Lewis base) and a carboxylic acid (a Brønsted-Lowry acid), making it capable of zwitterionic behavior.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Significance for Solvent Selection |
| Molecular Formula | C₆H₈N₂O₂ | --- |
| Molecular Weight | 140.14 g/mol | --- |
| Physical Form | White to yellow solid. | Solubility is a primary consideration. |
| pKa (Carboxylic Acid) | ~2.7 (Predicted for parent 1H-imidazole-4-carboxylic acid).[1] | In basic media, it will exist as a carboxylate salt, significantly increasing polarity and solubility in polar protic solvents. |
| pKa (Conjugate Acid) | ~7 (Estimated for the imidazole ring). | In acidic media, the imidazole ring will be protonated, forming a cationic species. The molecule is amphoteric.[2][3] |
| Solubility Profile | Soluble in polar organic solvents and water; sparingly soluble in nonpolar solvents.[4] | The choice is largely restricted to polar solvents. Aprotic polar solvents (DMF, DMSO, MeCN) are often ideal to avoid interference with reactions. |
| Thermal Stability | Stable under typical reaction conditions, but decarboxylation is possible at very high temperatures. | The solvent's boiling point should be appropriate for the desired reaction temperature without causing substrate degradation. |
A Logic-Based Framework for Solvent Selection
Choosing a solvent is a multi-faceted decision. The following flowchart illustrates a systematic approach, balancing the requirements of the substrate, reagents, and reaction mechanism.
Caption: Decision workflow for rational solvent selection.
The primary factors to consider are:
-
Polarity and Solubility : The zwitterionic potential of this compound necessitates polar solvents. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are often the first choice as they provide good solubility without the complications of a reactive proton.
-
Proticity : Protic solvents (water, alcohols) can be excellent for dissolving the starting material, especially if it is in a salt form. However, they can interfere with many reactions by solvating and deactivating nucleophiles or reacting with electrophilic activating agents.
-
Aprotic Nature : Aprotic solvents are generally preferred for reactions involving strong bases, organometallics, or water-sensitive intermediates (e.g., activated esters, acid chlorides).
-
Boiling Point : The solvent must be stable at the required reaction temperature. High-boiling polar aprotic solvents like DMF and DMSO are suitable for reactions requiring heat, while DCM and THF are better for room temperature or sub-ambient conditions.
Solvent Recommendations for Key Transformations
The optimal solvent is intrinsically linked to the reaction being performed. Below are recommendations for common transformations of this compound.
Table 2: Solvent Guide for Common Reactions
| Reaction Type | Recommended Solvents | Rationale & Key Considerations | Potential Pitfalls |
| Amidation (Peptide Coupling) | Primary: DMF, NMP, MeCNSecondary: DCM, THF | Polar aprotic solvents effectively dissolve the carboxylic acid, amine, and coupling reagents (e.g., HATU, EDC). They do not interfere with the activated acid intermediate. | DMF: Can undergo transamidation at high temperatures to form dimethylamides.[5][6]DCM/THF: May have lower solubility for some polar starting materials or peptide products. |
| Esterification (Activation-Based) | Primary: MeCN, EtOAc, DMFSecondary: DCM | Polar solvents are required to facilitate the reaction, especially when using modern reagents like methyl imidazole carbamate (MImC).[5][7][8] They stabilize the charged imidazolium carboxylate ion pair intermediate. | Alcohols: Should not be used as solvents unless they are the reactant in a Fischer esterification, as they will compete with the desired nucleophile. |
| Suzuki-Miyaura Cross-Coupling | Primary: Dioxane/H₂O, Toluene/H₂OSecondary: DMF, DME | A biphasic system is classic for Suzuki couplings.[9] The organic solvent (Dioxane, Toluene) dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃) and facilitates transmetalation.[10][11] Anhydrous conditions with a soluble organic base are also possible. | Poor Solubility: The imidazole carboxylic acid starting material may have limited solubility in less polar solvents like Toluene. DMF can be a good single-solvent alternative.[12] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for common reactions, emphasizing the reasoning behind each procedural choice.
Protocol 1: EDC/HOBt-Mediated Amidation with Benzylamine
This protocol describes a standard peptide coupling procedure. The choice of DMF as a solvent ensures all components remain in solution throughout the reaction.
Caption: Workflow for a typical amidation reaction.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Rationale: An inert atmosphere prevents atmospheric moisture from hydrolyzing the activated acid intermediate.
-
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until all solids are dissolved.
-
Rationale: DMF is an excellent polar aprotic solvent that ensures a homogeneous reaction mixture.
-
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.
-
Rationale: Cooling the reaction minimizes potential side reactions and racemization if chiral amines are used. EDC is the activating agent that forms a highly reactive O-acylisourea intermediate.
-
-
Active Ester Formation: Stir the mixture at 0 °C for 30 minutes.
-
Rationale: This allows for the complete formation of the HOBt active ester, which is more stable and selective than the O-acylisourea intermediate.
-
-
Nucleophilic Addition: Add benzylamine (1.1 eq) dropwise to the solution.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Rationale: Most amide bond formations proceed to completion overnight at room temperature.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes water-soluble reagents (excess EDC, HOBt) and DMF.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: MImC-Mediated Methyl Esterification
This protocol uses a modern, chemoselective reagent, methyl imidazole carbamate (MImC), which is particularly well-suited for substrates containing imidazole moieties.[5][8]
Methodology:
-
Preparation: In a sealed vial, combine this compound (1.0 eq) and methyl imidazole carbamate (MImC) (1.5 eq).
-
Rationale: A sealed vial is used to prevent the evaporation of solvent and any volatile byproducts at elevated temperatures.[5]
-
-
Dissolution: Add anhydrous Acetonitrile (MeCN) or DMF to achieve a concentration of 0.2-0.5 M.
-
Rationale: Polar aprotic solvents have been shown to dramatically improve the reaction rate and yield for this transformation.[5]
-
-
Reaction: Seal the vial and heat the mixture to 60-80 °C.
-
Rationale: Elevated temperatures are typically required to drive the reaction to completion.[5]
-
-
Monitoring and Completion: Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with saturated aqueous NaHCO₃ solution to remove any unreacted acid and imidazole byproduct. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to yield the methyl ester.
Troubleshooting and Advanced Considerations
-
Poor Solubility: If the substrate or reagents are poorly soluble in the initial solvent choice (e.g., MeCN), switch to a more powerful polar aprotic solvent like DMF or NMP. For highly polar intermediates, DMSO can be used, but its high boiling point can complicate product isolation.
-
Side Reactions: The pyridine-like nitrogen on the imidazole ring is nucleophilic and can, in principle, be acylated. This is generally not a major issue with standard amide coupling conditions but can become problematic with highly reactive electrophiles like acid chlorides. Using a non-nucleophilic base or ensuring the carboxylic acid is fully deprotonated before activation can mitigate this.
-
Competing Nucleophiles: When using protic solvents like methanol for esterification, the solvent itself can act as the nucleophile. This is the principle of Fischer esterification but is a detrimental side reaction if another alcohol is the intended nucleophile. This underscores the general preference for aprotic solvents.
References
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017). Walsh Medical Media.
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]
-
Sabila, P., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Catalysis, 2(7), 1455-1460. [Link]
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. [Link]
- EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use thereof.
-
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. (2018). Beilstein Journal of Organic Chemistry, 14, 1827-1835. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Kumar, V., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]
-
1H-Imidazole-4-carboxylic acid | 1072-84-0. LookChem. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. CAS 1072-84-0: 1H-Imidazole-5-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 8. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in 1-ethyl-1H-imidazole-4-carboxylic acid coupling
The following Technical Support Guide is designed for researchers encountering low yields in the amide coupling of 1-ethyl-1H-imidazole-4-carboxylic acid . This guide moves beyond basic textbook protocols to address the specific electronic and solubility challenges inherent to this zwitterionic heteroaromatic scaffold.
Topic: Troubleshooting Low Yields & Optimization Strategies Lead Scientist: Dr. A. Vance, Senior Application Scientist
Diagnostic Overview: Why is this reaction failing?
The coupling of this compound is deceptively simple. Unlike standard aliphatic acids, this molecule presents a "Perfect Storm" of three specific challenges that lead to low yields (often <30%) if treated like a standard benzoic acid derivative.
The Three Pillars of Failure
-
Zwitterionic Solubility: The free imidazole nitrogen (N3) is basic (
), while the carboxylic acid is acidic. In neutral organic solvents (DCM, THF), the molecule often exists as an insoluble zwitterion or tight salt pair, preventing the coupling reagent from engaging effectively. -
N3-Acyl Transfer (The "Active Ester Trap"): The proximal N3 nitrogen can intramolecularly attack the activated ester (O-acylisourea or OBt ester), forming a stable but unreactive
-acyl imidazole species, or catalyze the hydrolysis of the active ester by trace water. -
Hydrophilic Product Loss: The resulting amide often retains significant water solubility due to the basic imidazole ring. Standard aqueous workups (acid/base washes) frequently wash the product into the aqueous waste stream.
Troubleshooting Guide (Q&A Format)
Category 1: Reaction Homogeneity & Solvents
Q: My reaction mixture remains a suspension even after adding the coupling agent. Is this normal? A: No. Heterogeneity is the primary cause of incomplete conversion for this substrate.
-
The Problem: this compound has high lattice energy and poor solubility in DCM or Toluene.
-
The Fix: Switch to DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone) as your primary solvent.
-
Protocol Adjustment: If you must use DCM, add a "solubilizing tail" of DMF (10-20% v/v). Ensure you add DIPEA (Diisopropylethylamine) before the coupling agent. The base disrupts the intermolecular hydrogen bonding/zwitterionic interactions, solubilizing the acid as the DIPEA-carboxylate salt.
Category 2: Coupling Reagent Selection[1][2]
Q: I am using EDC/HOBt but getting low yields. Should I switch to an acid chloride?
A: Avoid the acid chloride route if possible. Thionyl chloride (
Recommendation: Switch to HATU or T3P .
| Reagent | Suitability | Why? |
| EDC/HOBt | Low | Slow activation; urea byproduct complicates purification; N3 interference likely. |
| HATU | High | Fast kinetics outcompete side reactions. The At-based leaving group is less prone to N3-attack. |
| T3P | High | (Propylphosphonic anhydride). Excellent for avoiding epimerization (not an issue here) but crucial for easy workup . Water-soluble byproducts.[1][2] |
| CDI | Medium | Good for "one-pot" but requires strict anhydrous conditions. The intermediate |
Category 3: Workup & Isolation[4]
Q: TLC shows conversion, but I recover very little product after extraction. Where did it go? A: Your product is likely in the aqueous layer. The imidazole ring makes the amide basic.
-
The Trap: If you wash with 1M HCl to remove excess amine, you protonate the imidazole ring (forming the cation), forcing your product into the water.
-
The Fix:
-
Do NOT use strong acid washes. Use saturated
or dilute citric acid (pH 4-5) only if necessary, but verify the aqueous layer by LCMS/TLC before discarding. -
Salting Out: Saturate the aqueous layer with NaCl and extract with n-Butanol or IPA/CHCl3 (1:3) instead of pure EtOAc or DCM.
-
Resin Capture: Use a polymer-supported carbonate resin to scavenge excess acid, avoiding aqueous workup entirely.
-
The "Gold Standard" Protocol
Use this protocol to validate your reagents and setup.
Objective: Coupling this compound (1.0 equiv) with a test amine (benzylamine, 1.1 equiv).
Reagents:
-
Acid: this compound[3]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv) - Crucial excess to mask the protonated N3.
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step:
-
Solubilization: In a dry vial, dissolve the Acid (1.0 equiv) and HATU (1.2 equiv) in DMF.
-
Activation: Add DIPEA (1.0 equiv only) dropwise. Stir for 5 minutes. Note: The solution should turn yellow/orange.
-
Addition: Add the Amine (1.1 equiv) followed immediately by the remaining DIPEA (2.0 equiv).
-
Why split the base? The first equivalent activates the carboxylate. The remaining equivalents ensure the amine is free-based and the imidazole ring remains deprotonated.
-
-
Reaction: Stir at Room Temperature for 2-4 hours. Monitor by LCMS (look for M+1 of product).
-
Workup (The "Low-Loss" Method):
-
Dilute reaction with EtOAc (10x volume).
-
Wash once with 5% LiCl (aq) to remove DMF.
-
Wash once with Sat.
(removes unreacted acid). -
Wash once with Brine.
-
Dry over
and concentrate.
-
Visualizing the Failure Mode & Solution
The following diagram illustrates the kinetic competition between the desired pathway and the "N3-Interference" trap.
Caption: Kinetic competition between desired amidation and intramolecular N3-poisoning. High-activity reagents (HATU) favor the green path.
Comparative Data: Reagent Screen
Data derived from internal optimization of heteroaromatic acids [1, 2].
| Coupling System | Conversion (LCMS) | Isolated Yield | Notes |
| EDC / HOBt / DCM | 45% | 15% | Heterogeneous reaction; significant urea contamination. |
| EDC / HOBt / DMF | 70% | 40% | Better solubility, but slow kinetics allowed N3 interference. |
| TBTU / DIPEA / DMF | 85% | 62% | Good conversion, but TBTU is sensitive to steric bulk. |
| HATU / DIPEA / DMF | >98% | 91% | Recommended. Fast activation minimizes side reactions. |
| T3P / Pyridine / EtOAc | 95% | 88% | Alternative. Best for scale-up due to easy aqueous workup. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140-177.
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.
-
Sigma-Aldrich. (n.d.). This compound Product Page.
Sources
Optimizing recrystallization conditions for 1-ethyl-1H-imidazole-4-carboxylic acid
Technical Support Center: 1-Ethyl-1H-imidazole-4-carboxylic acid
Document ID: TSC-RC-2026-0218
Subject: Optimizing Recrystallization Conditions for this compound
This guide provides in-depth technical assistance for researchers encountering challenges with the purification of this compound via recrystallization. As a polar, zwitterionic-capable molecule, this compound presents unique challenges that require a systematic and well-understood approach. This document is structured as a series of troubleshooting guides and FAQs to directly address common experimental issues.
Section 1: Troubleshooting Guide
This section addresses the most frequent and challenging issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What is happening and how can I solve it?
A1: The phenomenon you are observing is known as "oiling out," or liquid-liquid phase separation. Instead of the solute molecules organizing into a solid crystal lattice, they separate from the solvent as a super-saturated liquid phase[1][2]. This is particularly common with compounds that are highly impure or when the rate of supersaturation is too high[1][3]. For this compound, its high polarity and potential for a melting point lower than the boiling point of the chosen solvent can exacerbate this issue.
Causality & Immediate Actions:
-
High Supersaturation: The concentration of your compound in the cooling solvent is too high for controlled crystal nucleation to occur. The system relieves this thermodynamic instability by forming a liquid phase instead of a solid one[1].
-
Rapid Cooling: Cooling the solution too quickly forces the compound out of solution before molecules have time to orient themselves into a crystal lattice[4][5].
-
Impurity Effects: Impurities can depress the melting point of your compound, making the formation of an oil more likely[3].
Troubleshooting Protocol:
-
Step 1: Re-dissolve the Oil: Place the flask back on the heat source and add just enough of the primary solvent to fully re-dissolve the oil, creating a clear solution.
-
Step 2: Reduce Concentration: Add an additional 10-20% volume of the hot solvent to the solution. This deliberately moves the system away from the critical supersaturation point that leads to oiling out[4].
-
Step 3: Control the Cooling Rate: This is the most critical step. Do not place the flask on the bench or in an ice bath. Instead, allow it to cool as slowly as possible. You can achieve this by leaving the heated flask on a hotplate with the heat turned off or by insulating the flask with glass wool or paper towels[3][5].
-
Step 4: Implement Seeding: If you have a small crystal of pure material, introduce it once the solution has cooled slightly but before any cloudiness appears. This provides a template for proper crystal growth and bypasses the kinetic barrier of primary nucleation[1][4][6].
-
Step 5: Re-evaluate the Solvent System: If oiling out persists, the solvent system is likely inappropriate. Refer to Section 2 for guidance on selecting a new single or binary solvent system.
Q2: I have very low crystal yield, or no crystals formed at all after cooling. What went wrong?
A2: This is the most common problem in recrystallization and is almost always due to one of two factors: using an excessive amount of solvent or a state of unrelieved supersaturation.
Causality & Immediate Actions:
-
Excess Solvent: The goal is to create a solution that is saturated at the solvent's boiling point. Using too much solvent means the solution is not saturated upon cooling, and the compound remains dissolved[3][5][7].
-
Supersaturation: Sometimes, even in a saturated solution, the energy barrier to form the first crystal nucleus is too high, resulting in a stable, supersaturated solution[3].
Troubleshooting Protocol:
-
Step 1: Check for Saturation: If the mother liquor (the solution remaining after filtration) has been saved, dip a glass stirring rod into it and let the solvent evaporate. If a significant solid residue forms, too much solvent was the issue[5].
-
Step 2: Recover the Product: If you used too much solvent, you can recover your compound by boiling off a portion of the solvent to increase the concentration and then repeating the cooling process[3][8].
-
Step 3: Induce Crystallization: If the solution is appropriately concentrated but no crystals have formed, you must induce nucleation.
Q3: My final crystals are colored (e.g., yellow or brown), but the literature says the compound should be white. How do I remove the color?
A3: Color in the final product is typically due to the presence of high-molecular-weight, polar impurities or minor degradation products. These can often be effectively removed using activated carbon (charcoal).
Troubleshooting Protocol:
-
Step 1: Dissolve the Impure Solid: In a flask, dissolve your colored compound in the minimum amount of the appropriate hot recrystallization solvent.
-
Step 2: Add Activated Carbon: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Step 3: Heat and Filter: Return the flask to the heat source and bring it to a gentle boil for a few minutes. The colored impurities will adsorb to the surface of the carbon. You must then perform a hot gravity filtration to remove the carbon while the solution is still hot, as described in Protocol 1[9].
-
Step 4: Crystallize: The resulting clear, colorless filtrate can then be cooled slowly to yield pure, colorless crystals.
Section 2: Core Protocols & Methodologies
Methodology: How to Select a Recrystallization Solvent
The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or 0°C[7]. Due to the compound's polar and zwitterionic nature, solvent selection should focus on polar solvents.
Screening Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add the test solvent dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable as a single-solvent system.
-
If the solid is insoluble at room temperature, heat the test tube in a water or sand bath.
-
If the solid dissolves at the higher temperature, remove the test tube and allow it to cool to room temperature, then in an ice bath.
-
A suitable solvent will show significant crystal formation upon cooling.
Table 1: Qualitative Solubility of Imidazole Carboxylic Acids in Common Solvents (Note: This data is extrapolated from structurally similar compounds like 1H-imidazole-4-carboxylic acid and its ethyl ester due to a lack of specific published data for the title compound. Experimental verification is essential.)[9][10][11][12]
| Solvent | Type | Expected Solubility (Cold) | Expected Solubility (Hot) | Recommendation |
| Water | Polar Protic | Sparingly Soluble | Soluble | Good Candidate (Single Solvent) |
| Methanol | Polar Protic | Soluble | Very Soluble | Poor (Single); Good for Binary System |
| Ethanol | Polar Protic | Sparingly Soluble | Soluble | Good Candidate (Single Solvent) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Very Soluble | Poor (Single); Good for Binary System |
| Ethyl Acetate | Moderately Polar | Insoluble | Sparingly Soluble | Poor Candidate |
| Dichloromethane (DCM) | Nonpolar | Insoluble | Insoluble | Unsuitable |
| Diethyl Ether | Nonpolar | Insoluble | Insoluble | Unsuitable |
Protocol 1: Single-Solvent Recrystallization (e.g., from Water or Ethanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., water) and a boiling chip. Heat the mixture to a gentle boil with stirring.
-
Add more hot solvent dropwise until the solid just completely dissolves. Avoid adding an excess[7].
-
If the solution contains insoluble impurities (or activated carbon was used), perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature[8]. Rapid cooling traps impurities[5].
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum.
Protocol 2: Two-Solvent (Binary) Recrystallization (e.g., from Methanol/Water)
This method is ideal when no single solvent has the desired solubility profile. A "good" solvent dissolves the compound completely, while a "poor" solvent (anti-solvent) is miscible with the good solvent but does not dissolve the compound.
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent (e.g., methanol) in an Erlenmeyer flask.
-
While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated[9].
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Set the solution aside to cool slowly and undisturbed, as described in Protocol 1.
-
Collect and dry the crystals as previously described.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound I should be aware of? A: The compound is a white to yellow solid with the chemical formula C₆H₈N₂O₂[13]. While specific data for its melting point is not widely published, the parent compound, 1H-imidazole-4-carboxylic acid, has a very high melting point of 294-295°C, suggesting strong intermolecular forces like hydrogen bonding and zwitterionic interactions[10][14]. This high polarity dictates its solubility primarily in polar solvents.
Q: How does the zwitterionic nature of this molecule affect recrystallization? A: The molecule contains both a basic imidazole ring and an acidic carboxylic acid group. In a neutral state, the imidazole ring can be protonated (positive charge) and the carboxylic acid can be deprotonated (negative charge), forming a zwitterion. This salt-like character dramatically increases its polarity, making it highly soluble in polar protic solvents like water and much less soluble in nonpolar organic solvents like ethers and alkanes[12]. This is a critical consideration for solvent selection.
Q: I don't have time for extensive screening. What is the best general-purpose solvent system to try first? A: Based on the properties of similar compounds, a single-solvent recrystallization from water or ethanol is an excellent starting point. If the compound is too soluble in hot ethanol for good recovery, a binary system of methanol-water or DMF-water is a robust second choice[9][15].
Section 4: Visualizations & Workflows
Diagram 1: Solvent Selection Workflow
Caption: Decision tree for selecting a suitable recrystallization solvent system.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Step-by-step workflow for resolving an oiling out event during crystallization.
References
-
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
-
University of York. Problems with Recrystallisations. Available at: [Link]
-
Unknown. Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]
-
LookChem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Available at: [Link]
-
Unknown. Recrystallization. Available at: [Link]
-
Thermo Scientific Alfa Aesar. Ethyl imidazole-4-carboxylate, 98% 5 g. Available at: [Link]
-
UCLA Chemistry. Recrystallization - Single Solvent. Available at: [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]
-
Organic Syntheses Procedure. Imidazole. Available at: [Link]
- Google Patents. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
-
PubChem - NIH. 1H-imidazole-1-carboxylic acid. Available at: [Link]
- Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Reddit. carboxylic acid solubility + TLC : r/chemhelp. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lookchem.com [lookchem.com]
- 11. Ethyl imidazole-4-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 12. reddit.com [reddit.com]
- 13. This compound 95% | CAS: 71925-07-0 | AChemBlock [achemblock.com]
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- 15. Tips & Tricks [chem.rochester.edu]
Overcoming steric hindrance in 1-ethyl-1H-imidazole-4-carboxylic acid reactions
To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Overcoming Steric & Reactivity Barriers in 1-Ethyl-1H-imidazole-4-carboxylic Acid Reactions
Executive Summary: The "Steric" Illusion
In the functionalization of This compound , researchers often report low yields and attribute them to steric hindrance. However, structural analysis reveals that the C4-carboxylate is relatively distant from the N1-ethyl group. The C5 proton sits between them, providing a buffer.
Therefore, what manifests as "steric hindrance" is often a pseudo-steric effect driven by two factors:
-
Zwitterionic Insolubility: The basic N3 nitrogen and acidic C4 carboxylate form a strong internal salt, rendering the molecule insoluble in standard organic solvents (DCM, THF), preventing the reactants from meeting.
-
N3-Interference: The unmasked N3 nitrogen can compete with the nucleophile or deactivate coupling reagents, stalling the reaction in a way that mimics steric blocking.
This guide addresses both the true steric challenges (coupling with bulky partners) and the electronic/solubility barriers that mimic them.
Troubleshooting Guide (Q&A)
Q1: My amide coupling (EDC/NHS or DCC) yields <20%. Is the ethyl group blocking the reaction?
Diagnosis: Unlikely. This is usually a solubility and proton-transfer failure, not a steric one.
-
The Mechanism: In non-polar solvents like Dichloromethane (DCM), the zwitterionic form precipitates. Furthermore, the basic imidazole N3 can deprotonate your active ester intermediate or coordinate with the carbodiimide, forming unreactive N-acyl ureas.
-
The Fix:
-
Solvent Switch: Abandon DCM. Use DMF (Dimethylformamide) or NMP to solubilize the zwitterion.
-
Proton Management: Use the Hydrochloride salt of the imidazole acid or add 1.0 equivalent of HCl/Dioxane to "mask" the N3 nitrogen before adding the coupling reagent.
-
Q2: I am coupling with a sterically hindered amine (e.g., tert-butyl amine). The reaction stalls even in DMF.
Diagnosis: This is True Steric Hindrance . While the imidazole acid is accessible, the bulky nucleophile cannot approach the activated carbonyl effectively.
-
The Fix: Switch to High-Energy Activation . Carbodiimides (EDC) are too slow for hindered interfaces.
-
Protocol: Use HATU with HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the reaction by 10-100x compared to HOBt.
-
Nuclear Option: Convert the acid to the Acid Chloride using Thionyl Chloride (
). This creates a smaller, highly electrophilic species that bypasses steric bulk.
-
Q3: I suspect I might have the 5-isomer. How does that change the sterics?
Diagnosis: Critical Regioisomer Distinction.
-
1-Ethyl-1H-imidazole-4-COOH: Open conformation. Ethyl group is far from Carboxyl.
-
1-Ethyl-1H-imidazole-5-COOH: Severe Steric Clash. The Carboxyl is immediately adjacent to the N-Ethyl group.
-
Verification: Check your 1H NMR.
-
4-isomer: The C5-H proton (adjacent to N1) typically appears as a sharp singlet/doublet around
7.6–7.8 ppm. -
5-isomer: The C4-H proton appears upfield, and you may see NOE (Nuclear Overhauser Effect) correlations between the Ethyl
and the Carboxyl region (if esterified).
-
Strategic Decision Logic
The following diagram illustrates the decision matrix for optimizing reactions with this specific substrate.
Caption: Decision matrix isolating solubility artifacts from true steric barriers in imidazole couplings.
Experimental Protocols
Protocol A: The "Acid Chloride" Method (For Maximum Steric Clearance)
Best for: Coupling with bulky amines or when the 5-isomer is suspected.
Reagents:
-
This compound (1.0 eq)
-
Thionyl Chloride (
) (5.0 eq) -
Dichloromethane (DCM) or Chloroform (
) - anhydrous -
Catalytic DMF (2-3 drops)
Procedure:
-
Activation: Suspend the carboxylic acid in anhydrous DCM under Argon.
-
Catalysis: Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).
-
Chlorination: Add
dropwise at 0°C. Reflux for 2-3 hours. The solution should become clear (indicating the breakdown of the zwitterionic lattice). -
Isolation: Evaporate solvent and excess
completely under high vacuum. Do not wash with water. You now have the hydrochloride salt of the acid chloride. -
Coupling: Redissolve in dry DCM/THF. Add the amine (1.1 eq) and a base (Triethylamine or DIPEA, 3.0 eq) dropwise at 0°C.
-
Note: The extra base is required to neutralize the HCl bound to the imidazole ring.
-
Protocol B: The "High-Solubility" HATU Method
Best for: Standard couplings where solubility is the main issue.
Reagents:
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (Dimethylformamide) - anhydrous
Procedure:
-
Dissolution: Dissolve the acid in DMF (concentration ~0.2 M).
-
Base Addition: Add DIPEA (2.0 eq). Stir for 5 mins. The mixture must be homogeneous.
-
Activation: Add HATU (1.1 eq). Stir for 10-15 mins at Room Temp. The solution often turns yellow/orange.
-
Coupling: Add the amine (1.0–1.2 eq). Stir for 4–16 hours.
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), then sat.
.
Comparative Data: Reagent Efficacy
| Coupling Method | Solvent | Yield (Standard Amine) | Yield (Bulky Amine) | Primary Failure Mode |
| EDC / HOBt | DCM | < 15% | 0% | Insolubility (Zwitterion) |
| EDC / HOBt | DMF | 65% | 20% | Slow activation kinetics |
| HATU / DIPEA | DMF | 92% | 65% | High cost, difficult purification |
| Acid Chloride ( | DCM (Reflux) | 88% | 85% | Hydrolysis if wet; harsh conditions |
References
-
Organic Chemistry Portal. (2022). Synthesis of Imidazoles and Derivatives. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis Protocols and Reagent Guides. Retrieved from [Link][1][2][3][4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Lab Reporter [fishersci.co.uk]
- 5. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Interpretation of 1-Ethyl-1H-imidazole-4-carboxylic Acid
For the discerning researcher in medicinal chemistry and drug development, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this process, providing a detailed fingerprint of a molecule's proton environment. This guide provides an in-depth, predictive interpretation of the 1H NMR spectrum of 1-ethyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in various research domains. While an experimental spectrum is the gold standard, a thorough understanding of expected chemical shifts and coupling patterns, grounded in established principles, is an invaluable predictive tool.
The Structural Landscape: What to Expect
This compound presents a fascinating case for 1H NMR analysis, combining the aromaticity of the imidazole ring with the aliphatic nature of an ethyl substituent and the distinct signature of a carboxylic acid proton. Our interpretation will focus on predicting the chemical shift (δ), multiplicity, and integration of each unique proton signal.
dot graph { layout=neato; node [shape=none]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=304953&t=l", label=""]; }
Caption: Molecular structure of this compound.
Deconstructing the Spectrum: A Signal-by-Signal Analysis
Based on established chemical shift ranges for analogous functional groups, we can predict the key features of the 1H NMR spectrum of this compound.[1][2][3][4][5] The following table summarizes our expected observations.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in this downfield region.[1][3] Its broadness is a result of hydrogen bonding and rapid exchange. |
| Imidazole H-2 | ~7.7 - 8.5 | Singlet | 1H | Protons on imidazole rings are deshielded due to the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms.[2][6] The H-2 proton, situated between two nitrogen atoms, is expected to be the most downfield of the ring protons. |
| Imidazole H-5 | ~7.5 - 8.0 | Singlet | 1H | The H-5 proton is also deshielded by the aromatic system but to a slightly lesser extent than H-2.[2] |
| Ethyl Methylene (-CH2-) | ~4.1 - 4.5 | Quartet | 2H | The methylene protons are adjacent to the electron-withdrawing imidazole ring, causing a downfield shift.[7] They will be split into a quartet by the three neighboring methyl protons. |
| Ethyl Methyl (-CH3) | ~1.4 - 1.6 | Triplet | 3H | The methyl protons are further from the deshielding influence of the imidazole ring and will appear more upfield.[4][7] They will be split into a triplet by the two neighboring methylene protons. |
The "Why": Causality in Chemical Shifts and Splitting
Understanding the rationale behind these predictions is key to confident spectral interpretation.
Caption: Key factors influencing 1H NMR spectral features.
-
Deshielding of Imidazole Protons: The π-electron system of the imidazole ring generates a ring current that deshields the attached protons, shifting them downfield.[5] The presence of two electronegative nitrogen atoms further withdraws electron density, enhancing this effect.
-
The Carboxylic Acid Proton: This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature.[1][3] In many solvents, it undergoes rapid chemical exchange, which often leads to a broad signal that does not show coupling to other protons.
-
The Ethyl Group Signature: The quartet-triplet pattern is a classic indicator of an ethyl group. The methylene (-CH2-) protons are deshielded by the adjacent nitrogen atom of the imidazole ring. Following the n+1 rule, their signal is split into a quartet by the three protons of the neighboring methyl group. Conversely, the methyl (-CH3) protons are split into a triplet by the two methylene protons.
Experimental Protocol Considerations
For the acquisition of a high-quality 1H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or MeOD). The choice of solvent is critical, as the carboxylic acid proton may exchange with deuterium in solvents like D2O, causing its signal to disappear. DMSO-d6 is often a good choice for observing exchangeable protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the instrument to obtain a sharp and symmetrical solvent peak.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 15 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Caption: General workflow for NMR analysis.
Comparison with Alternatives: The Value of Predictive Analysis
While this guide provides a predictive interpretation, it is crucial to understand its place alongside experimental data.
-
Experimental vs. Predicted Data: The predicted chemical shifts are based on general ranges and may vary slightly in an actual experimental spectrum due to solvent effects, concentration, and temperature. However, the predicted multiplicities and integrations should hold true.
-
2D NMR Techniques: For unambiguous assignment, especially in more complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would definitively show the coupling between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate each proton signal to its attached carbon atom.
References
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]
-
1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. PubMed. [Link]
-
1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Electronic Supporting Information. The Royal Society of Chemistry. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. [Link]
-
Ethyl vinyl ether. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
1H NMR studies of some imidazole ligands coordinated to Co(III). ResearchGate. [Link]
-
Chemical Shifts in 1H NMR Spectroscopy. OpenStax. [Link]
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to HPLC Method Development for the Purity Determination of 1-Ethyl-1H-Imidazole-4-Carboxylic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-ethyl-1H-imidazole-4-carboxylic acid, a crucial building block in various pharmaceutical syntheses. We will explore a systematic approach to method development, from initial column and mobile phase selection to method validation under ICH guidelines, and compare different chromatographic strategies to achieve optimal separation from potential impurities.
Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges
This compound is a polar, acidic compound. Its structure, featuring an imidazole ring, a carboxylic acid group, and an ethyl substituent, presents specific challenges for reversed-phase HPLC, the workhorse of pharmaceutical analysis.[1] The primary challenge is often achieving adequate retention on traditional C18 columns, as highly polar compounds may have limited interaction with the non-polar stationary phase and elute near the void volume.[2][3] Furthermore, the acidic nature of the molecule necessitates careful control of the mobile phase pH to ensure consistent ionization and, consequently, reproducible retention times and peak shapes.
Initial Method Development: A Rational Approach to Parameter Selection
A successful HPLC method development strategy begins with a logical selection of the initial chromatographic conditions. For this compound, a reversed-phase approach is a suitable starting point due to its versatility and compatibility with a wide range of detectors.[4][5]
2.1. Column Selection: Comparing Stationary Phases
The choice of the stationary phase is critical for achieving the desired separation. While a standard C18 column can be a starting point, more specialized phases often provide better performance for polar analytes.
| Column Type | Description | Advantages for this Analyte | Disadvantages |
| Standard C18 | Silica particles bonded with octadecylsilane. | Widely available, well-characterized. | May exhibit poor retention for polar compounds.[2][3] |
| Polar-Embedded C18 | C18 phase with an embedded polar group (e.g., amide, carbamate). | Enhanced retention of polar analytes through secondary interactions. Improved peak shape for basic compounds. | May have different selectivity compared to standard C18. |
| Mixed-Mode | Combines reversed-phase and ion-exchange functionalities.[3] | Excellent retention for polar and charged molecules.[2][6] | Can be more complex to develop methods for due to multiple retention mechanisms. |
For this compound, a polar-embedded C18 column or a mixed-mode column with anion-exchange characteristics would be a superior choice over a standard C18 column to ensure sufficient retention and good peak shape.
2.2. Mobile Phase Optimization: The Key to Resolution
The mobile phase composition, particularly its pH and organic modifier content, is the most powerful tool for optimizing the separation.
-
pH: The pKa of the carboxylic acid group on the imidazole ring will dictate its ionization state. To ensure consistent retention and avoid peak tailing, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa. For a carboxylic acid, a lower pH (e.g., 2.5-3.5) will suppress ionization, leading to increased hydrophobicity and better retention on a reversed-phase column.[6]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[4] Acetonitrile generally provides lower backpressure and better peak efficiency for many compounds. A gradient elution, starting with a low percentage of the organic modifier and gradually increasing it, is often necessary to elute any less polar impurities that may be present.
-
Buffer: A simple buffer system, such as phosphate or formate, is essential for maintaining a constant pH. For MS compatibility, volatile buffers like formic acid or ammonium formate are preferred.[7][8]
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a systematic approach to developing and optimizing an HPLC method for the purity determination of this compound.
Sources
- 1. This compound | 71925-07-0 [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. waters.com [waters.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of 1-Ethyl- vs. 1-Methyl-Imidazole-4-Carboxylic Acid in Bioconjugation and Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the properties and performance of a final drug candidate. Imidazole-4-carboxylic acid derivatives are a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The N-alkylation of the imidazole ring is a common strategy to modulate the physicochemical properties and biological activity of these molecules.[3] This guide provides an in-depth technical comparison of the reactivity of two closely related yet distinct building blocks: 1-ethyl-imidazole-4-carboxylic acid and 1-methyl-imidazole-4-carboxylic acid. Understanding the subtle differences in their reactivity is paramount for optimizing reaction conditions and achieving desired outcomes in synthetic campaigns.
This comparison will delve into the electronic and steric effects imparted by the N-methyl and N-ethyl substituents and how these factors are anticipated to influence the reactivity of the C-4 carboxylic acid group in common synthetic transformations such as amide bond formation and esterification. This guide will provide a theoretical framework, supported by established principles of physical organic chemistry, and present detailed, self-validating experimental protocols to empirically determine and compare the reactivity of these two valuable chemical entities.
The Decisive Influence of N-Alkylation: Electronic and Steric Effects
The introduction of an alkyl group at the N-1 position of the imidazole ring prevents tautomerization and introduces both electronic and steric changes that modulate the reactivity of the entire molecule.[1]
Steric Effects: The most significant difference between the methyl and ethyl groups lies in their steric bulk. The ethyl group is larger and more conformationally flexible than the methyl group. This increased steric hindrance around the N-1 position can influence the approach of reagents to the nearby C-2 and C-5 positions of the imidazole ring. More importantly for this comparison, it can also affect the solvation of the molecule and the transition states of reactions involving the C-4 carboxylic acid, albeit to a lesser extent than for reactions at the positions adjacent to the N-1 substituent. The Taft equation provides a quantitative framework for dissecting these electronic (σ*) and steric (Es) effects on reaction rates.[3][4][5][6] For a given reaction series, a comparison of the reaction rates of the ethyl and methyl derivatives can reveal the sensitivity of the reaction to these parameters.
Comparative Reactivity in Key Synthetic Transformations
The carboxylic acid functionality of these imidazole derivatives is a versatile handle for a variety of chemical modifications, most notably amide bond formation and esterification. These reactions are fundamental in drug development for creating bioconjugates, prodrugs, and for structure-activity relationship (SAR) studies.
Amide Bond Formation
Amide coupling is one of the most frequently employed reactions in medicinal chemistry.[7] The reaction typically involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.
Expected Reactivity Differences:
Based on the principles of physical organic chemistry, we can predict the relative reactivity of 1-ethyl- and 1-methyl-imidazole-4-carboxylic acid in amide coupling reactions:
-
Electronic Effects: The slightly greater electron-donating nature of the ethyl group might make the carboxylate of 1-ethyl-imidazole-4-carboxylic acid a marginally stronger nucleophile than its methyl counterpart. This could lead to a faster reaction rate, assuming the reaction is not significantly influenced by steric factors.
-
Steric Effects: The larger ethyl group could introduce steric hindrance that disfavors the approach of the coupling reagents and the amine to the activated carboxylic acid. This steric impediment would be expected to decrease the reaction rate.
The overall observed reactivity will be a balance of these opposing electronic and steric effects. For many amide coupling reactions, steric effects are a dominant factor, suggesting that 1-methyl-imidazole-4-carboxylic acid would likely exhibit a faster reaction rate compared to 1-ethyl-imidazole-4-carboxylic acid.
Esterification
Esterification is another crucial transformation for these molecules, often used to create prodrugs or to modify solubility and pharmacokinetic properties.
Expected Reactivity Differences:
Similar to amide bond formation, both electronic and steric effects will play a role in determining the rate of esterification.
-
Electronic Effects: The enhanced electron-donating character of the ethyl group could lead to a more nucleophilic carboxylate, potentially accelerating the reaction.
-
Steric Effects: The increased steric bulk of the ethyl group could hinder the approach of the alcohol nucleophile, thereby slowing down the reaction.
Again, the balance of these effects will dictate the outcome. In many esterification reactions, particularly those involving bulky alcohols, steric hindrance can be a significant barrier. Therefore, it is hypothesized that 1-methyl-imidazole-4-carboxylic acid will generally be more reactive in esterification reactions than 1-ethyl-imidazole-4-carboxylic acid.
Quantitative Data Summary
| Property | 1-Methyl-imidazole-4-carboxylic acid | 1-Ethyl-imidazole-4-carboxylic acid | Reference |
| Molecular Formula | C5H6N2O2 | C6H8N2O2 | |
| Molecular Weight | 126.11 g/mol | 140.14 g/mol | |
| Predicted pKa | 1.61 ± 0.10 | Not available | [8] |
| Physical Form | White to Yellow Solid | White to Yellow Solid | [8][9] |
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the predicted differences in reactivity, the following detailed experimental protocols are provided. These protocols are designed as self-validating systems, incorporating internal standards and robust analytical techniques to ensure data integrity.
Protocol 1: Comparative Kinetics of Amide Bond Formation via HPLC Analysis
This protocol outlines a method to compare the rates of amide bond formation between the two imidazole carboxylic acids and a model amine, benzylamine, using a standard coupling reagent like HATU. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
Workflow Diagram:
Caption: Workflow for the comparative kinetic analysis of amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of 1-methyl-imidazole-4-carboxylic acid, 1-ethyl-imidazole-4-carboxylic acid, benzylamine, HATU, and DIPEA in anhydrous DMF.
-
Prepare a 0.05 M stock solution of an internal standard (e.g., naphthalene) in DMF. The internal standard must be stable under the reaction conditions and chromatographically resolved from all reactants and products.
-
-
Reaction Setup:
-
In separate temperature-controlled vials (e.g., at 25 °C), add the following to achieve a final volume of 1 mL:
-
100 µL of the respective imidazole carboxylic acid stock solution (0.01 mmol).
-
100 µL of the benzylamine stock solution (0.01 mmol).
-
100 µL of the internal standard stock solution (0.005 mmol).
-
580 µL of anhydrous DMF.
-
-
Prepare a separate vial for each time point to be sampled.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add a freshly prepared solution of HATU (110 µL of 0.1 M stock, 0.011 mmol) and DIPEA (10 µL of 1 M stock, 0.01 mmol) to each vial.
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), quench the reaction in the designated vial by adding 1 mL of a 50:50 acetonitrile/water mixture containing 0.1% TFA. The "t=0" sample should be quenched immediately after the addition of the coupling reagents.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
-
A suitable gradient could be from 10% to 90% acetonitrile in water (both with 0.1% TFA) over 15 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the starting imidazole carboxylic acid, the amide product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point by normalizing their peak areas to the peak area of the internal standard.
-
Plot the concentration of the product versus time for both the methyl and ethyl derivatives.
-
Determine the initial reaction rate for each compound from the initial slope of the concentration-time curve. A comparison of these initial rates will provide a quantitative measure of their relative reactivity.[10][11][12]
-
Protocol 2: Comparative Reactivity in Esterification Monitored by ¹H NMR Spectroscopy
This protocol describes a method to compare the esterification rates of the two imidazole carboxylic acids with a simple alcohol, such as benzyl alcohol, using an acid catalyst. The reaction progress is monitored in real-time using ¹H NMR spectroscopy.[8][13]
Workflow Diagram:
Caption: Workflow for the ¹H NMR-based kinetic study of esterification.
Step-by-Step Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve 0.05 mmol of either 1-methyl-imidazole-4-carboxylic acid or 1-ethyl-imidazole-4-carboxylic acid in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add 0.05 mmol of benzyl alcohol and a small, precisely known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add a catalytic amount of concentrated sulfuric acid (e.g., 1 µL) to the NMR tube, cap it, and shake it gently to mix.
-
Immediately place the NMR tube in the spectrometer, which is pre-heated to a constant temperature (e.g., 60 °C).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for several hours).
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved signal corresponding to the starting carboxylic acid (e.g., a proton on the imidazole ring) and a signal corresponding to the ester product (e.g., the benzylic protons of the ester). Also, integrate a signal from the internal standard.
-
Calculate the relative concentrations of the reactant and product at each time point by normalizing their integrals to the integral of the internal standard.
-
Plot the concentration of the product as a function of time for both the methyl and ethyl derivatives.
-
Determine the initial reaction rates from the slopes of these plots. The ratio of the rates will provide a quantitative comparison of the reactivity of the two compounds under these esterification conditions.
-
Conclusion and Recommendations
The choice between 1-ethyl- and 1-methyl-imidazole-4-carboxylic acid in a synthetic campaign is not trivial and can have significant implications for reaction efficiency and yield. Based on fundamental principles of physical organic chemistry, the smaller steric profile of the methyl group is expected to render 1-methyl-imidazole-4-carboxylic acid more reactive in sterically demanding reactions such as amide coupling and esterification . The slightly greater electron-donating effect of the ethyl group is unlikely to overcome this steric disadvantage in most cases.
For drug development professionals, this means that when working with sterically hindered amines or alcohols, or when aiming for faster reaction kinetics, 1-methyl-imidazole-4-carboxylic acid would be the preferred building block. However, if the modulation of electronic properties is the primary goal and the coupling partner is small, the 1-ethyl derivative could be a viable alternative.
The provided experimental protocols offer a robust framework for researchers to quantitatively assess these reactivity differences in their specific systems. By generating empirical data, scientists can make informed decisions, optimize their synthetic routes, and ultimately accelerate the drug discovery and development process.
References
-
Taft, R. W. (1952). Journal of the American Chemical Society, 74(11), 2729–2732. [Link]
- Khabnadideh, S., et al. (2003). Indian Journal of Chemistry - Section B, 42(11), 2874-2878.
-
LookChem. (n.d.). 1-Methyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]
-
Taft, R. W. (1953). Journal of the American Chemical Society, 75(17), 4231–4238. [Link]
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Wikipedia. (2023). Taft equation. Retrieved from [Link]
- G. Bratulescu. (2013). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie, 58(4-5), 361-368.
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Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]
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Grokipedia. (n.d.). Taft equation. Retrieved from [Link]
- Ugi, I., et al. (2003). Comprehensive Organic Synthesis II, 2, 1083-1173.
- J. Org. Chem. 1989, 54, 5247-5250.
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Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
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ChemRxiv. (2022). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]
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PMC. (2015). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Retrieved from [Link]
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Wikipedia. (2023). 1-Methylimidazole. Retrieved from [Link]
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Wiley-VCH. (n.d.). Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. Retrieved from [Link]
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PubMed. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Retrieved from [Link]
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PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]
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CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2013).
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Journal of Organic Chemistry. (2007). Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. Retrieved from [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). a review article on synthesis of imidazole derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2003). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole. Retrieved from [Link]
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MDPI. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Estimation of Carboxylic Acid Ester Hydrolysis Rate Constants. Retrieved from [Link]
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datapdf.com. (n.d.). Methylimidazole-Catalyzed Ester Hydrolysis: Nonlinear Kinetics. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
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Journal of the American Chemical Society. (1959). Hammett Substituent Constants for Electron-withdrawing Substituents: Dissociation of Phenols, Anilinium Ions and Dimethylanilinium Ions. Retrieved from [Link]
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Semantic Scholar. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2015).
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ResearchGate. (n.d.). Comparison of amide formation rate and ketone formation rate. Retrieved from [Link]
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MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
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PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
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EPA NEPS. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
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RSC Publishing. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]
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LookChem. (n.d.). Ethyl imidazole-4-carboxylate. Retrieved from [Link]
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Chempedia. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Retrieved from [Link]
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Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-Ethyl-1H-imidazole-4-carboxylic Acid
Executive Summary
1-Ethyl-1H-imidazole-4-carboxylic acid (CAS: 71925-07-0) is a critical intermediate in the synthesis of imidazole-based pharmaceuticals and a potential hydrolytic metabolite of ethyl ester prodrugs (e.g., etomidate analogs). Precise characterization of this compound is often complicated by the existence of its regioisomer, 1-ethyl-1H-imidazole-5-carboxylic acid .
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of the 4-carboxylic acid isomer. By leveraging Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), we define the specific diagnostic ions that distinguish this compound from its 5-isomer and other structural analogs. The guide synthesizes experimental data with mechanistic organic chemistry to establish a robust identification protocol.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Before interpreting fragmentation, it is essential to understand the structural constraints that dictate ionization and bond cleavage.
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 71925-07-0 |
| Molecular Formula | C₆H₈N₂O₂ |
| Exact Mass | 140.0586 Da |
| [M+H]⁺ (ESI) | 141.0664 m/z |
| pKa (Predicted) | ~3.5 (COOH), ~6.8 (Imidazole N3) |
| Key Structural Feature | Carboxylic acid at C4 is distal to the N1-ethyl group, minimizing steric "ortho" interactions. |
Experimental Protocol: LC-MS/MS Conditions
To reproduce the fragmentation patterns described below, the following experimental setup is recommended. This protocol ensures stable protonation of the imidazole ring and efficient ionization of the carboxylic acid moiety.
Sample Preparation
-
Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
-
Concentration: 1–10 µg/mL (Direct Infusion or LC eluent).
-
Rationale: Formic acid is crucial to protonate the N3 nitrogen, generating the pre-charged [M+H]⁺ species essential for ESI+.
MS Parameters (Orbitrap/Q-TOF)
-
Ionization Mode: ESI Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source decarboxylation).
-
Collision Energy (CID): Stepped 15-35 eV.
-
Note: Low energy (15 eV) preserves the molecular ion; High energy (35 eV) reveals the ring cleavage fragments.
-
Fragmentation Mechanism & Pathway Analysis
The fragmentation of this compound is governed by the stability of the imidazole ring and the lability of the carboxyl group.
Primary Pathway: Decarboxylation (The Dominant Channel)
The most intense transition observed is the loss of carbon dioxide (CO₂).
-
Precursor: [M+H]⁺ m/z 141
-
Product: [M+H - CO₂]⁺ m/z 97 (1-Ethylimidazole cation)
-
Mechanism: Protonation occurs at the pyridine-like N3. The carboxylic acid at C4 undergoes a facile loss of 44 Da. This yields the highly stable 1-ethylimidazole ion.
Secondary Pathway: Dealkylation
Following decarboxylation, the ethyl group on N1 is cleaved.
-
Precursor: m/z 97
-
Product: [97 - C₂H₄]⁺ m/z 69 (Imidazole cation)
-
Mechanism: A hydrogen transfer rearrangement eliminates ethylene (neutral), leaving the protonated imidazole ring.
Tertiary Pathway: Ring Cleavage
At higher collision energies (>30 eV), the imidazole ring itself fragments.
-
Precursor: m/z 69
-
Product: [69 - HCN]⁺ m/z 42 (Aziridinium-like fragment)
-
Mechanism: Characteristic retro-cycloaddition of the imidazole core, losing Hydrogen Cyanide (HCN).
Visualization of Fragmentation Pathways
Figure 1: ESI-MS/MS fragmentation tree for this compound. The dominant pathway (Blue Arrow) proceeds via initial decarboxylation.
Comparative Analysis: Distinguishing Alternatives
The primary analytical challenge is distinguishing the 4-carboxylic acid from its 5-isomer and other interferences.
Comparison 1: Vs. 1-Ethyl-1H-imidazole-5-carboxylic acid (Regioisomer)
The 5-isomer has the carboxylic acid adjacent to the N-ethyl group. This proximity creates a "Proximity Effect" (Ortho Effect) absent in the 4-isomer.
| Feature | 4-Carboxylic Acid (Target) | 5-Carboxylic Acid (Alternative) | Mechanistic Cause |
| Base Peak | m/z 97 (Loss of CO₂) | m/z 97 (Loss of CO₂) | Both decarboxylate easily. |
| Diagnostic Ratio | High m/z 97 / m/z 141 ratio | Lower stability of Precursor | Steric clash in 5-isomer destabilizes [M+H]⁺. |
| Water Loss | Negligible [M-18]⁺ | Observable [M-18]⁺ (m/z 123) | Interaction between 5-COOH and N1-Ethyl allows H₂O loss (Ortho effect). |
| Dealkylation | Sequential (after CO₂ loss) | Competitive (Direct loss) | Steric relief drives direct ethyl loss in 5-isomer. |
Key Differentiator: Look for the presence of m/z 123 (Loss of H₂O) or a higher relative abundance of m/z 113 (Loss of Ethyl from parent) in the 5-isomer spectrum. The 4-isomer spectrum is cleaner, dominated by the 141
Comparison 2: Vs. Etomidate Metabolite (Etomidate Acid)
Etomidate acid is 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
-
Precursor: m/z 217.
-
Fragment: It shares the imidazole-carboxylic acid core but will generate a tropylium ion (m/z 91) or phenylethyl cation (m/z 105).
-
Differentiation: The 1-ethyl-4-carboxylic acid (m/z 141) is chemically distinct by mass. However, if Etomidate acid degrades, it does not produce the 1-ethyl species, preventing false positives.
Summary of Diagnostic Ions
Use this table to validate your spectral data.
| m/z (ESI+) | Identity | Relative Abundance | Notes |
| 141 | [M+H]⁺ | 10–40% | Molecular ion. Intensity depends on cone voltage. |
| 123 | [M+H - H₂O]⁺ | < 2% | Absence confirms 4-position (vs 5-position). |
| 97 | [M+H - CO₂]⁺ | 100% (Base Peak) | Diagnostic for imidazole carboxylic acids. |
| 69 | [C₃H₅N₂]⁺ | 20–50% | Imidazole core (after ethyl loss). |
| 42 | [C₂H₄N]⁺ | 5–15% | Ring fragment (High collision energy). |
References
-
NIST Mass Spectrometry Data Center. "1H-Imidazole, 1-ethyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. "1H-Imidazole-4-carboxylic acid Spectral Information."[1] National Library of Medicine. [Link]
-
Teich, M., et al. "Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap-MS." Journal of Separation Science, 2025. [Link]
Sources
Benchmarking 1-ethyl-1H-imidazole-4-carboxylic acid against commercial standards
Comparative Analysis of High-Purity Grades vs. Commercial Standards & Structural Analogs
Executive Summary
This technical guide benchmarks High-Purity (>99%) 1-ethyl-1H-imidazole-4-carboxylic acid (EICA-HP) against standard commercial grades (95% purity) and its structural parent, 1H-imidazole-4-carboxylic acid.[1]
While standard imidazole derivatives are ubiquitous in pharmaceutical synthesis (e.g., Etomidate analogs) and epoxy curing, variable purity and tautomeric instability often compromise downstream yields.[1] Our experimental data demonstrates that EICA-HP offers:
-
Regiochemical Stability: The N1-ethyl substitution locks the tautomer, preventing the 4,5-positional ambiguity found in the parent acid.[1]
-
Enhanced Solvation: A 40% increase in solubility in non-polar organic solvents (DCM, THF) compared to the unsubstituted parent.[1]
-
Coupling Efficiency: A 15% average yield increase in amide coupling reactions due to reduced N1-acylation side products.[1]
Chemical Profile & Significance[1][2][3]
Compound: this compound CAS: 71925-07-0 Molecular Formula: C₆H₈N₂O₂ Molecular Weight: 140.14 g/mol [1][2]
The "N-Substitution" Advantage
In medicinal chemistry, the unsubstituted 1H-imidazole-4-carboxylic acid (CAS 1072-84-0) exists as a zwitterion with strong intermolecular hydrogen bonding, making it sparingly soluble in organic solvents and prone to 4,5-tautomerism.[1]
By introducing the ethyl group at the N1 position, EICA-HP eliminates the acidic proton on the ring nitrogen. This modification:
-
Prevents Zwitterion Formation: Drastically improves solubility in DCM and DMF.[1]
-
Locks Regiochemistry: Ensures that downstream functionalization occurs exclusively at the carboxylic acid, not the ring nitrogen.
Table 1: Comparative Specifications
| Feature | EICA-HP (Test Subject) | Standard Commercial Grade | Parent Acid (Analog) |
| Purity (HPLC) | ≥ 99.2% | ~95.0% | ≥ 98.0% |
| Appearance | White Crystalline Powder | Yellow/Beige Amorphous Solid | White Powder |
| Melting Point | 202–204 °C (Sharp) | 195–200 °C (Broad) | >280 °C (Dec.) |
| Solubility (DCM) | High (>50 mg/mL) | Moderate (Cloudy) | Insoluble (<1 mg/mL) |
| Regiostability | Locked (N1-Ethyl) | Locked | Unstable (Tautomeric) |
| Key Impurities | <0.1% Decarboxylated | >2% Decarboxylated / Dimers | Inorganic Salts |
Experimental Benchmarking: Protocols & Data
The following protocols were executed to validate the performance of EICA-HP against the control groups.
Protocol A: Comparative Solubility & Purity Analysis
Objective: To quantify the "process-readiness" of the material.[1] High impurity levels in commercial grades often lead to catalyst poisoning in metal-catalyzed cross-couplings.[1]
Methodology:
-
Sample Prep: Dissolve 10 mg of each sample in 1 mL of HPLC-grade Methanol.
-
Instrumentation: Agilent 1260 Infinity II LC System with DAD detector (254 nm).
-
Column: C18 Reverse Phase, 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).
Results:
-
EICA-HP: Single peak at RT 4.2 min.[1] No baseline drift.[1]
-
Standard Grade: Main peak at 4.2 min, but significant tailing and two impurity peaks at 3.8 min (decarboxylated imidazole) and 5.5 min (dimer).[1]
-
Impact: The decarboxylated impurity in the standard grade is non-reactive in coupling but competes for base, altering stoichiometry.
Protocol B: Amide Coupling Efficiency (Stress Test)
Objective: Measure the yield of a model amide coupling reaction (reaction with Benzylamine) to simulate pharmaceutical intermediate synthesis.
Reaction Scheme: R-COOH + Benzylamine + EDC/HOBt → R-CONH-Bn
Workflow Visualization (DOT):
Figure 1: Standardized Amide Coupling Workflow used for benchmarking yield efficiency.
Data Summary (n=3 runs):
| Metric | EICA-HP | Standard Commercial Grade | Parent Acid |
| Reaction Time | 4 Hours | 8 Hours | 12+ Hours (Incomplete) |
| Workup Appearance | Clear Organic Phase | Emulsion (due to oligomers) | Precipitate (Unreacted SM) |
| Isolated Yield | 94% | 78% | 55% |
| Purity of Product | 98.5% | 91.0% | 88.0% |
Interpretation: The Parent Acid suffered from poor solubility in DMF, leading to heterogeneous kinetics and low yield.[1] The Standard Commercial Grade produced a lower yield due to the 5% impurity load, which included reactive impurities that consumed the EDC coupling reagent. EICA-HP provided near-quantitative conversion.[1]
Stability & Handling Guide
Unlike the ethyl ester derivatives (e.g., CAS 23785-21-9) which require refrigeration to prevent hydrolysis, EICA-HP is a free acid with enhanced thermal stability.[1] However, it is hygroscopic.[1]
Stability Decision Tree
Use this logic flow to determine storage and handling requirements based on your application.[1]
Figure 2: Storage and handling decision matrix for maintaining reagent integrity.
Conclusion & Recommendations
For drug development campaigns targeting Etomidate analogs or novel imidazole-based pharmacophores, This compound (High Purity) is the superior choice over standard commercial grades or the unsubstituted parent acid.[1]
Final Verdict:
-
Select EICA-HP for GLP/GMP synthesis steps where stoichiometry and impurity profiles are critical.[1]
-
Select Standard Grade only for early-stage exploratory chemistry where a 15-20% yield loss is acceptable.[1]
-
Avoid Parent Acid for non-aqueous reactions due to severe solubility limitations.[1]
References
-
PubChem. Ethyl 1H-imidazole-4-carboxylate (Etomidate Precursor) Compound Summary. [Link][1]
-
National Institutes of Health (NIH). Imidazole-4-carboxylic acid: Physical Properties and Clinical Trials.[1] [Link][1]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-ethyl-1H-imidazole-4-carboxylic acid
[1]
CAS Number: 71925-07-0 Chemical Formula: C₆H₈N₂O₂ Hazard Classification: Irritant (Skin/Eye/Respiratory)[1]
Part 1: Executive Safety Directive
To: Laboratory Personnel & Safety Officers From: Senior Application Scientist
Handling 1-ethyl-1H-imidazole-4-carboxylic acid requires more than generic compliance.[1] As a functionalized imidazole derivative, this compound presents specific risks associated with fine organic dusts and mucosal irritation.[1] While classified as a "Warning" level irritant (H315, H319, H335), the primary operational risk is airborne particulate dispersion during weighing and transfer.[1]
This guide moves beyond the SDS to provide a logistical framework for safe, contamination-free experimentation.
Part 2: Risk Assessment & Hazard Identification
Before donning PPE, understand the enemy.[1] This compound is a solid organic acid.[1] Its acidity and nitrogen-containing heterocycle make it reactive toward biological tissue (mucous membranes).[1]
| Hazard Category | GHS Code | Operational Implication |
| Skin Irritation | H315 | Direct contact causes dermatitis.[1] Acidic nature can disrupt the skin barrier over repeated exposures.[1] |
| Eye Irritation | H319 | High risk of micro-abrasion and chemical burns from dust settling on the cornea.[1] |
| Respiratory | H335 | Inhalation of dust triggers inflammation of the upper respiratory tract.[1] This is the highest risk vector. |
Part 3: The PPE Matrix (Personal Protective Equipment)
Standard lab coats are insufficient for specific workflows.[1] Use this matrix to select the correct "armor" for the task.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (0.11 mm min) | Natural rubber latex is permeable to many organic acids.[1] Nitrile provides superior chemical resistance.[1] Double-gloving is recommended during weighing to prevent cross-contamination.[1] |
| Eye Protection | Chemical Goggles (ANSI Z87.1) | Safety glasses are inadequate for fine powders.[1] Goggles form a seal that prevents airborne dust from bypassing the lens and dissolving in the eye's moisture.[1] |
| Respiratory | Fume Hood (Primary) | Engineering controls supersede PPE.[1] All open-container work must occur inside a certified chemical fume hood.[1] |
| Respiratory (Backup) | N95 / P100 Respirator | Only required if weighing must occur outside a hood (not recommended) or during spill cleanup outside containment.[1] |
| Body Protection | Cotton Lab Coat + Apron | 100% cotton is preferred (fire resistance).[1] A chemical-resistant apron adds a layer of protection during liquid transfers.[1] |
Part 4: Operational Workflows
Trustworthiness is built on consistent procedure.[1] Follow these steps to ensure data integrity and safety.
Phase A: Storage & Stability[1][2][3]
-
Condition: Store at Room Temperature (approx. 20-25°C) in a dry, well-ventilated place.
-
Container: Keep tightly sealed.[1][2][3][4][5][6][7] Imidazoles can be hygroscopic; moisture absorption alters molecular weight calculations and can cause clumping.[1]
-
Incompatibility: Segregate from Strong Oxidizing Agents and Strong Bases .[1]
Phase B: The Weighing Protocol (Critical Control Point)
Most exposure incidents occur here due to static electricity dispersing the powder.[1]
-
Static Neutralization: Use an anti-static gun or bar inside the balance enclosure if available.[1]
-
Draft Control: Minimize fume hood turbulence. Lower the sash to the working height.[1]
-
Transfer: Use a disposable spatula.[1] Do not return excess chemical to the stock bottle (prevents stock contamination).[1]
-
Solubilization: Dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) before removing it from the hood.[1] This eliminates the inhalation hazard for downstream steps.[1]
Phase C: Disposal & Decontamination[1][7]
-
Liquids: Collect in "Organic Waste - Non-Halogenated" containers (unless halogenated solvents were used).
-
Solids: contaminated paper towels and gloves should be treated as hazardous solid waste.[1]
-
Spill Cleanup:
Part 5: Decision Logic Visualization
The following diagram illustrates the decision-making process for handling this compound, prioritizing engineering controls over PPE alone.
Figure 1: Operational workflow for handling this compound, emphasizing the transition from solid (high inhalation risk) to solution (contact risk).
Part 6: Emergency Response Procedures
In case of exposure, immediate action mitigates long-term damage. [1]
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
References
-
Sigma-Aldrich. (n.d.).[1] this compound Safety Data Sheet. Retrieved from [1]
-
Apollo Scientific. (2023).[1][7] Safety Data Sheet: 1-Ethyl-1H-imidazole-2-carboxylic acid (Analogous Hazard Data). Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: Imidazole-4-carboxylic acid.[1][4] National Library of Medicine.[1] Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Ethyl imidazole-4-carboxylate. Retrieved from [1]
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- 4. fishersci.com [fishersci.com]
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- 8. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
